Product packaging for 2,6-Dicyclohexyl-p-cresol(Cat. No.:CAS No. 7226-88-2)

2,6-Dicyclohexyl-p-cresol

Cat. No.: B15348946
CAS No.: 7226-88-2
M. Wt: 272.4 g/mol
InChI Key: RCALTZPFYQMVGL-UHFFFAOYSA-N
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Description

2,6-Dicyclohexyl-p-cresol is a useful research compound. Its molecular formula is C19H28O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O B15348946 2,6-Dicyclohexyl-p-cresol CAS No. 7226-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7226-88-2

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

2,6-dicyclohexyl-4-methylphenol

InChI

InChI=1S/C19H28O/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3

InChI Key

RCALTZPFYQMVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCCC2)O)C3CCCCC3

Origin of Product

United States

Foundational & Exploratory

2,6-Dicyclohexyl-p-cresol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,6-Dicyclohexyl-p-cresol

This technical guide provides a comprehensive overview of the core chemical properties, representative synthesis and analysis protocols, and a quality control workflow for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is a sterically hindered phenol.[1] Its chemical structure and properties make it a subject of interest in various chemical applications, including as an antioxidant or a chemical intermediate.

Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
IUPAC Name 2,6-Dicyclohexyl-4-methylphenol[1]
CAS Number 7226-88-2[2]
Molecular Formula C₁₉H₂₈O[2][3]
Molecular Weight 272.43 g/mol [2]
Monoisotopic Mass 272.214015512 Da[3]
Appearance Solid
Melting Point 32 - 34 °C (89.6 - 93.2 °F)[4][5]
Boiling Point 202 °C (396 °F)[4][5]
Density 1.034 g/mL at 25 °C (77 °F)[4]
Topological Polar Surface Area 20.2 Ų[3]
Log P (Octanol/Water) 1.94 (Bioaccumulation is not expected)[4]

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established chemical principles for similar phenolic compounds.

Representative Synthesis Protocol: Acid-Catalyzed Alkylation

This protocol describes a general method for the synthesis of this compound via the Friedel-Crafts alkylation of p-cresol with cyclohexanol, using an acid catalyst. This method is adapted from procedures for similar cyclohexylation reactions of cresols.

Materials:

  • p-Cresol

  • Cyclohexanol

  • Perchloric acid (or another suitable acid catalyst like a large-pore zeolite)[4]

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with p-cresol and the acid catalyst (e.g., 5% perchloric acid by weight of p-cresol). A molar excess of p-cresol to cyclohexanol is recommended to favor dialkylation and minimize side reactions.

  • Initiation: The mixture is heated to a reaction temperature of approximately 140 °C with vigorous stirring.

  • Alkylation: Cyclohexanol is added dropwise from the dropping funnel to the heated mixture over a period of 2 hours.

  • Reaction Completion: After the addition is complete, the reaction mixture is maintained at 140 °C and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled to room temperature and dissolved in diethyl ether.

  • Neutralization: The ether solution is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with deionized water.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Analytical Protocol: Purity and Identity Confirmation by GC-MS

This protocol outlines a general method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This is a standard technique for the analysis of volatile and semi-volatile organic compounds like cresols.[6]

Materials:

  • Synthesized this compound sample

  • High-purity solvent (e.g., Methylene chloride or Hexane)

  • Internal standard (e.g., a non-interfering deuterated analog or similar stable compound)

Equipment:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like a DB-5ms)

  • Autosampler

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to all samples and standards.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: Start at an initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.

  • Analysis: Inject a 1 µL aliquot of each standard and sample solution into the GC-MS system.

  • Data Processing:

    • Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with a reference standard or library data. The fragmentation pattern in the mass spectrum is a key identifier.

    • Quantification: The purity of the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve generated from the standards.

Quality Control Workflow

The following diagram illustrates a typical quality control (QC) workflow for the synthesis and validation of this compound. This workflow ensures that the final product meets the required purity and identity specifications before its use in further research or development.

QC_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analytical QC Phase cluster_final Final Product start Start: Raw Materials (p-Cresol, Cyclohexanol) reaction Acid-Catalyzed Alkylation start->reaction workup Neutralization & Extraction reaction->workup purify Vacuum Distillation or Column Chromatography workup->purify sample_prep Sample Preparation for Analysis purify->sample_prep gcms GC-MS Analysis: Identity & Purity sample_prep->gcms nmr NMR Spectroscopy: Structural Confirmation sample_prep->nmr pass_fail QC Check: Meets Spec? gcms->pass_fail nmr->pass_fail final_product Qualified This compound pass_fail->final_product Yes fail Repurify or Reject Batch pass_fail->fail No fail->purify Rework

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide to 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 7226-88-2

This technical guide provides a comprehensive overview of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its synthesis, analytical characterization, and potential biological activities.

Chemical and Physical Properties

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is an organic compound characterized by a phenol ring substituted with two cyclohexyl groups at the ortho positions and a methyl group at the para position relative to the hydroxyl group. This substitution pattern results in a sterically hindered phenol, a class of compounds known for their antioxidant properties.

PropertyValueSource
CAS Number 7226-88-2N/A
Molecular Formula C₁₉H₂₈ON/A
Molecular Weight 272.43 g/mol N/A
IUPAC Name 2,6-dicyclohexyl-4-methylphenolN/A
Synonyms This compoundN/A

Synthesis

Proposed Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol is adapted from general procedures for the alkylation of phenols.[1][2][3]

Materials:

  • p-Cresol

  • Cyclohexene

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like a zeolite)[1][2]

  • Anhydrous solvent (e.g., hexane or dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve p-cresol in the anhydrous solvent.

  • Add the acid catalyst to the solution. The amount of catalyst will depend on the specific catalyst chosen and should be determined based on literature precedents for similar reactions.

  • Heat the mixture to the desired reaction temperature (e.g., 60-140°C), which may vary depending on the catalyst used.[1]

  • Slowly add cyclohexene to the reaction mixture through the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of alkylated phenols.[4][5][6][7][8]

Experimental Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion peak and fragmentation pattern) will confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. While specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Features:

  • A singlet for the methyl protons.

  • Singlets or multiplets for the aromatic protons.

  • A broad singlet for the phenolic hydroxyl proton.

  • A complex series of multiplets for the cyclohexyl protons.

Expected ¹³C NMR Features:

  • A signal for the methyl carbon.

  • Signals for the aromatic carbons, including the carbon bearing the hydroxyl group and the substituted carbons.

  • A series of signals for the carbons of the two cyclohexyl rings.

Biological Activity and Mechanism of Action

As a sterically hindered phenol, this compound is anticipated to exhibit significant antioxidant activity.

Antioxidant Activity: Free Radical Scavenging

Hindered phenols act as primary antioxidants by donating the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.[9][10][11][12][13] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky cyclohexyl groups, which prevents it from initiating new radical chains.[9][10]

G cluster_0 Free Radical Scavenging by a Hindered Phenol ROO• Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) (Neutralized Radical) ROO•->ROOH H• donation ArOH Hindered Phenol (ArOH) (this compound) ArO• Stabilized Phenoxyl Radical (ArO•) ArOH->ArO•

Free radical scavenging mechanism of a hindered phenol.

Experimental Protocols for Antioxidant Assays

The antioxidant activity of this compound can be evaluated using various in vitro assays. The DPPH and ABTS assays are two of the most common methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [14][15][16][17][18]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a microplate or cuvette, mix a specific volume of each dilution of the sample with a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and the DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [14][15][16][18]

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Experimental Protocol:

  • Prepare the ABTS•⁺ radical solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution and serial dilutions of this compound.

  • Add a small volume of each sample dilution to a larger volume of the diluted ABTS•⁺ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • A control containing the solvent and the ABTS•⁺ solution is also measured.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • The results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_workflow Antioxidant Assay Workflow Start Prepare Sample and Reagents Mix Mix Sample with Radical Solution (DPPH or ABTS•⁺) Start->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate End Results Calculate->End

General workflow for in vitro antioxidant assays.

Potential Applications in Drug Development

The antioxidant properties of sterically hindered phenols like this compound suggest potential applications in drug development, particularly in the context of diseases associated with oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. By scavenging free radicals, this compound could potentially mitigate cellular damage and inflammation. Further research is warranted to explore its efficacy and safety in biological systems.

Conclusion

This compound is a sterically hindered phenol with the potential for significant antioxidant activity. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its analytical characterization, and protocols for evaluating its antioxidant capacity. While specific experimental data for this compound is limited in the public domain, the information presented here, based on the well-established chemistry of related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its potential.

References

An In-Depth Technical Guide to 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and theoretical properties of 2,6-Dicyclohexyl-p-cresol. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known characteristics and draws comparisons with structurally related phenolic antioxidants to offer valuable insights for research and development.

Molecular Structure and Properties

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is a sterically hindered phenolic compound. Its structure features a central phenol ring with two cyclohexyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4). This significant steric hindrance around the hydroxyl group is a key determinant of its chemical reactivity and potential as a radical scavenger.

The molecular formula for this compound is C19H28O[1][2]. Its molecular weight is approximately 272.43 g/mol [2].

Quantitative Data Summary

A summary of the known and estimated physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are confirmed, other properties are often estimated or derived from data on structurally similar compounds due to a lack of specific experimental studies on this compound.

PropertyValueSource
Molecular Formula C19H28O[2]
Molecular Weight 272.43 g/mol [2]
CAS Number 7226-88-2[2]
Appearance Expected to be a solid at STPInferred
Solubility Likely soluble in nonpolar organic solventsInferred
Purity Commercially available up to 99%

Synthesis Methodology

Experimental Protocol: Alkylation of p-Cresol with Cyclohexene

This protocol describes a potential pathway for the synthesis of this compound.

Materials:

  • p-Cresol

  • Cyclohexene

  • Acid catalyst (e.g., anhydrous aluminum chloride or a strong acid resin)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation setup)

Procedure:

  • Reaction Setup: A dried round-bottom flask is charged with p-cresol and the anhydrous solvent under an inert atmosphere (e.g., nitrogen). The mixture is stirred until the p-cresol is fully dissolved.

  • Catalyst Addition: The acid catalyst is carefully added to the reaction mixture.

  • Alkylation: Cyclohexene is added dropwise to the stirred mixture at a controlled temperature. The reaction is then heated to a specific temperature and maintained for several hours to ensure complete reaction.

  • Quenching and Neutralization: After cooling to room temperature, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is then washed with a sodium hydroxide solution to remove any unreacted p-cresol, followed by washes with water and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_cresol p-Cresol dissolution Dissolution in Anhydrous Solvent p_cresol->dissolution cyclohexene Cyclohexene alkylation Alkylation Reaction (Heating & Stirring) cyclohexene->alkylation catalyst Acid Catalyst catalyst->alkylation dissolution->alkylation workup Aqueous Workup (Quenching, Washing) alkylation->workup purification Purification (Chromatography/Distillation) workup->purification final_product This compound purification->final_product

Synthesis workflow for this compound.

Potential Applications and Mechanism of Action

While specific applications for this compound in drug development are not documented, its structural characteristics as a sterically hindered phenol suggest potential utility as an antioxidant. Such compounds are known to function as radical scavengers, which is a critical mechanism for protecting biological molecules and organic materials from oxidative damage. The bulky cyclohexyl groups are expected to enhance the stability of the resulting phenoxyl radical, thereby improving its antioxidant efficacy.

Antioxidant Mechanism of Sterically Hindered Phenols

The primary antioxidant mechanism of sterically hindered phenols like this compound involves the donation of a hydrogen atom from the hydroxyl group to a free radical, effectively neutralizing it. This process generates a stable phenoxyl radical that, due to the steric hindrance provided by the adjacent cyclohexyl groups, is less likely to participate in further radical chain reactions.

Antioxidant_Mechanism cluster_antioxidant Antioxidant cluster_radical Free Radical cluster_process Process cluster_products Products hindered_phenol This compound (ArOH) reaction Hydrogen Atom Transfer hindered_phenol->reaction free_radical Free Radical (R•) free_radical->reaction neutralized_radical Neutralized Molecule (RH) reaction->neutralized_radical phenoxyl_radical Stable Phenoxyl Radical (ArO•) reaction->phenoxyl_radical

Antioxidant mechanism of a sterically hindered phenol.

Conclusion

This compound is a sterically hindered phenol with potential as a potent antioxidant. While detailed experimental data is scarce, its molecular structure suggests properties that are highly valuable in the fields of materials science and potentially in drug development as a stabilizer or a molecule with radical-scavenging capabilities. Further research is warranted to fully characterize its physicochemical properties, biological activities, and to explore its potential therapeutic applications. The methodologies and theoretical frameworks presented in this guide offer a solid foundation for such future investigations.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenol of significant interest in various chemical and pharmaceutical applications. The synthesis primarily relies on the Friedel-Crafts alkylation of p-cresol with a cyclohexylating agent, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant quantitative data for the synthesis and characterization of the target compound.

Introduction and Reaction Overview

This compound, also known as 2,6-dicyclohexyl-4-methylphenol, is a valuable compound often utilized as an antioxidant or a bulky building block in organic synthesis. Its synthesis is most commonly achieved through the electrophilic aromatic substitution of p-cresol. The hydroxyl group of p-cresol is an activating, ortho-, para-directing group. Since the para position is already occupied by a methyl group, electrophilic substitution is directed to the ortho positions. To achieve di-substitution, a molar excess of the alkylating agent and appropriate reaction conditions are typically employed.

The most prevalent method for introducing the cyclohexyl groups is the Friedel-Crafts alkylation, which can be performed using either cyclohexanol or cyclohexene as the alkylating agent in the presence of an acid catalyst.[1][2] Common catalysts for this transformation include Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids like aluminum chloride (AlCl₃).[3] The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the mono- versus di-alkylated product.

Synthesis Route: Friedel-Crafts Alkylation

The core of the synthesis is the acid-catalyzed alkylation of the p-cresol ring. The reaction proceeds through the formation of a cyclohexyl carbocation electrophile, which then attacks the electron-rich aromatic ring at the positions ortho to the hydroxyl group.

Reaction Mechanism

The general mechanism for the Friedel-Crafts alkylation of p-cresol with cyclohexene in the presence of an acid catalyst (H⁺) is depicted below. The reaction with cyclohexanol follows a similar pathway, with the initial step being the protonation of the hydroxyl group of cyclohexanol to form a good leaving group (water), which then departs to generate the cyclohexyl carbocation.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution (First Alkylation) cluster_2 Electrophilic Aromatic Substitution (Second Alkylation) Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation H_ion H+ pCresol p-Cresol Intermediate1 Sigma Complex pCresol->Intermediate1 Nucleophilic Attack Monoalkylated 2-Cyclohexyl-p-cresol Intermediate1->Monoalkylated Deprotonation (-H+) Intermediate2 Sigma Complex Monoalkylated->Intermediate2 Nucleophilic Attack Carbocation2 Cyclohexyl Carbocation Dialkylated This compound Intermediate2->Dialkylated Deprotonation (-H+)

Caption: Friedel-Crafts alkylation of p-cresol with cyclohexene.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound adapted from general procedures for Friedel-Crafts alkylation of phenols.[1][4]

Materials:

  • p-Cresol

  • Cyclohexene or Cyclohexanol

  • p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

  • Toluene or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve p-cresol (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition of Alkylating Agent: Add cyclohexene (2.2 to 3.0 equivalents) to the solution. The use of an excess of the alkylating agent is crucial to favor di-substitution.

  • Catalyst Addition: Carefully add the acid catalyst, for example, p-toluenesulfonic acid (0.1 to 0.2 equivalents), to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically allowed to proceed for several hours (e.g., 8-24 hours) to ensure the formation of the di-substituted product.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material and the mono-alkylated intermediate), cool the reaction mixture to room temperature.

  • Neutralization: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may contain residual starting material, mono-alkylated product, and other byproducts, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data

The yield and reaction conditions for the synthesis of cyclohexylated cresols can vary significantly depending on the specific catalyst, solvent, and stoichiometry used. The following table summarizes representative data for the alkylation of p-cresol. It is important to note that achieving a high yield of the di-substituted product often requires optimization of these parameters.

ReactantsCatalystMolar Ratio (p-cresol:cyclohexylating agent)Temperature (°C)Time (h)ProductYield (%)Reference
p-Cresol, CyclohexanolPerchloric Acid1:1 (optimized for mono-alkylation)14042-Cyclohexyl-4-methylphenol96.4[1]
p-Cresol, Cyclohexenep-Toluenesulfonic Acid1:1.2Reflux82-Cyclohexyl-p-cresolNot specified[3]
p-Cresol, CyclohexeneSulfuric Acid1:2.580-906This compound~70 (estimated)General Procedure

Note: The yield for this compound is an estimation based on typical Friedel-Crafts di-alkylation reactions and may require optimization.

Characterization of this compound

The structure of the final product can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the cyclohexyl protons, and the hydroxyl proton. The aromatic region should show a singlet for the two equivalent protons at the 3 and 5 positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the two cyclohexyl rings.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. It will also show absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is readily achievable through the Friedel-Crafts alkylation of p-cresol. Careful control of reaction parameters, particularly the stoichiometry of the alkylating agent, is essential for maximizing the yield of the desired di-substituted product. The purification of the final compound is critical to remove any mono-alkylated byproducts and unreacted starting materials. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important chemical entity. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

Spectroscopic Profile of 2,6-Dicyclohexyl-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,6-Dicyclohexyl-p-cresol. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this document focuses on predicted spectroscopic values and generalized experimental protocols. The information herein is derived from established principles of organic spectroscopy and data from structurally analogous compounds. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and antioxidant research, offering insights into the structural elucidation of this compound and related hindered phenols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar molecular structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0s2HAr-H
~ 4.5 - 5.5s (broad)1HAr-OH
~ 2.8 - 3.2m2HAr-CH(cyclohexyl)
~ 2.3s3HAr-CH₃
~ 1.0 - 2.0m20HCyclohexyl-CH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~ 150 - 155C-OH
~ 135 - 140C-CH(cyclohexyl)
~ 128 - 132C-H (aromatic)
~ 125 - 130C-CH₃
~ 40 - 45Ar-CH(cyclohexyl)
~ 30 - 35Cyclohexyl-CH₂
~ 25 - 30Cyclohexyl-CH₂
~ 20 - 25Ar-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3400Strong, BroadO-H stretch (phenolic)
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850StrongC-H stretch (aliphatic)
~ 1600, 1480Medium-WeakC=C stretch (aromatic ring)
~ 1200 - 1100StrongC-O stretch (phenol)
~ 850 - 750StrongC-H bend (out-of-plane, aromatic)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound
λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
~ 275 - 2851500 - 2500Ethanol or Hexane

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid phenolic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

  • Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 250 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the FID and phase the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform baseline correction and peak picking on the resulting spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) related to the electronic transitions within the aromatic system.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or hexane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 a.u.). A final concentration in the range of 10-100 µM is often suitable.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the cuvette containing the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity IR IR Spectroscopy Purity->IR NMR NMR Spectroscopy Purity->NMR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MassSpec Mass Spectrometry Purity->MassSpec IR_Data Functional Group ID IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data UV_Vis_Data Conjugated System Analysis UV_Vis->UV_Vis_Data MS_Data Molecular Weight & Fragmentation MassSpec->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure UV_Vis_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting the public availability of experimental data, the predicted values and standardized protocols presented here offer a robust framework for researchers engaged in the synthesis, characterization, and application of this and other sterically hindered phenolic compounds. The outlined workflow emphasizes a systematic and multi-faceted approach to structural elucidation, which is critical in drug development and materials science.

Thermal Decomposition of 2,6-Dicyclohexyl-p-cresol: A Technical Guide to Elucidating Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol is a sterically hindered phenolic antioxidant. Its chemical structure, characterized by bulky cyclohexyl groups flanking a hydroxyl group on a p-cresol backbone, imparts significant stability. This makes it a valuable compound in various industrial applications for inhibiting oxidative degradation. However, under conditions of elevated temperature, its decomposition can lead to the formation of various breakdown products. Understanding the identity and quantity of these thermal degradants is crucial for assessing the material's performance, stability, and potential toxicological implications, particularly in sensitive applications such as pharmaceuticals and medical devices.

This technical guide outlines the methodologies required to characterize the thermal decomposition products of this compound. Due to the limited availability of specific quantitative data in the public domain for this compound, this document focuses on the experimental protocols and analytical techniques necessary to generate and interpret such data.

Understanding Thermal Decomposition of Hindered Phenols

Sterically hindered phenols, as a class of antioxidants, function by donating a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions. At elevated temperatures, however, these molecules can undergo decomposition through various pathways. The primary degradation mechanisms for hindered phenols generally involve:

  • Homolytic cleavage of the O-H bond: This is the initial step in the antioxidant action, forming a phenoxyl radical.

  • Cleavage of the alkyl-ring C-C bond: The bulky alkyl groups (in this case, cyclohexyl) can be cleaved from the aromatic ring.

  • Oxidation of the methyl group: The para-methyl group can be oxidized to form aldehydes, carboxylic acids, or other species.

  • Dimerization and polymerization: Phenoxyl radicals can combine to form larger molecules.

The specific products formed and their relative abundances are highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of other reactive species.

Experimental Protocols for Characterization

A comprehensive understanding of the thermal decomposition of this compound requires a multi-faceted analytical approach. The following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to simulate different environmental conditions. A constant flow rate (e.g., 50-100 mL/min) should be maintained.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile thermal decomposition products.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data, e.g., the onset of major weight loss) in an inert atmosphere (e.g., helium). The pyrolysis can be performed at several different temperatures to observe the evolution of products with increasing thermal stress.

  • GC Separation: The volatile pyrolysis products are swept into the GC column. A non-polar or medium-polarity column (e.g., DB-5ms) is typically used. The GC oven temperature is programmed to separate the individual components of the pyrolysate mixture.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)

Objective: To identify the evolved gases during thermal decomposition in real-time.

Methodology:

  • Instrument: A TGA instrument with a heated transfer line connected to an FTIR spectrometer or a mass spectrometer.

  • Experimental Conditions: The TGA experiment is run as described in section 2.1.

  • Evolved Gas Analysis: The gases evolved from the sample during heating are continuously transferred to the FTIR gas cell or the MS ion source.

  • Data Acquisition: FTIR spectra or mass spectra of the evolved gases are collected at different temperatures throughout the TGA run. This allows for the identification of functional groups (FTIR) or the molecular weight of the evolved gases (MS) as a function of temperature.

Data Presentation and Interpretation

The data generated from the above experiments should be systematically organized to facilitate interpretation.

Quantitative Data Summary

While specific data for this compound is not available in published literature, a typical quantitative analysis from a Py-GC-MS experiment would be presented as follows:

Retention Time (min)Tentative Compound NameMolecular FormulaMolecular WeightPeak Area (%)
t₁Product AFormula AMW AArea % A
t₂Product BFormula BMW BArea % B
t₃Product CFormula CMW CArea % C
...............

Table 1: Hypothetical quantitative summary of thermal decomposition products of this compound identified by Py-GC-MS at a specified temperature.

Proposed Decomposition Pathways

Based on the identified products, a logical relationship and potential degradation pathways can be proposed. For this compound, likely initial decomposition steps would involve the loss of cyclohexyl or methyl radicals, followed by further fragmentation and rearrangement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of the thermal decomposition of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation & Reporting Sample This compound TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Sample->TGA PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGA_EGA TGA with Evolved Gas Analysis (TGA-FTIR / TGA-MS) Sample->TGA_EGA TGA_Data Decomposition Temperatures & Weight Loss Profile TGA->TGA_Data Generates GCMS_Data Chromatograms & Mass Spectra PyGCMS->GCMS_Data Generates EGA_Data Evolved Gas Profiles TGA_EGA->EGA_Data Generates TGA_Data->PyGCMS Informs Pyrolysis Temp. Product_ID Identification of Decomposition Products GCMS_Data->Product_ID Leads to EGA_Data->Product_ID Supports Quantification Quantitative Analysis (Relative Abundance) Product_ID->Quantification Enables Pathway_Analysis Elucidation of Decomposition Pathways Product_ID->Pathway_Analysis Informs Quantification->Pathway_Analysis Informs Report Technical Guide / Whitepaper Quantification->Report Contributes to Pathway_Analysis->Report Contributes to

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The Free Radical Scavenging Mechanism of 2,6-Dicyclohexyl-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the free radical scavenging mechanism of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic antioxidant. While specific experimental data on this particular compound is limited in publicly available literature, this guide extrapolates its probable mechanisms of action based on the well-established principles of phenolic antioxidant chemistry. The document outlines the primary mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), provides detailed experimental protocols for assessing antioxidant activity, and presents visual representations of the key pathways and workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel antioxidant compounds.

Introduction to Phenolic Antioxidants and this compound

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring. They are widely recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to biological molecules.[1][2][3] The efficacy of a phenolic antioxidant is influenced by several factors, including the number and position of hydroxyl groups, and the nature of other substituents on the aromatic ring.

This compound belongs to the family of sterically hindered phenols. The bulky cyclohexyl groups at the ortho positions (2 and 6) to the hydroxyl group play a crucial role in its function. This steric hindrance enhances the stability of the resulting phenoxyl radical formed after radical scavenging, preventing it from participating in further pro-oxidative reactions. This characteristic is vital for a compound to act as a potent and safe antioxidant.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to interrupt the chain reactions of free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3]

Hydrogen Atom Transfer (HAT) Mechanism

In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical from the antioxidant molecule. The reaction can be represented as:

ArOH + R• → ArO• + RH

The large cyclohexyl groups in this compound stabilize the resulting phenoxyl radical (ArO•) through resonance and steric shielding, making the antioxidant an effective chain-breaking antioxidant.

HAT_Mechanism cluster_reactants Reactants cluster_products Products 26DCPC This compound (ArOH) Phenoxyl_Radical 2,6-Dicyclohexylphenoxyl Radical (ArO•) 26DCPC->Phenoxyl_Radical H• Transfer Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule H• Acceptance

Hydrogen Atom Transfer (HAT) mechanism of this compound.

Single Electron Transfer (SET) Mechanism

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by a proton transfer (PT), a pathway known as SET-PT.

Step 1: Single Electron Transfer (SET) ArOH + R• → [ArOH]•+ + R-

Step 2: Proton Transfer (PT) [ArOH]•+ → ArO• + H+

Alternatively, in polar solvents, the antioxidant might first deprotonate to form a phenoxide anion, which then donates an electron to the free radical. This is known as the Sequential Proton Loss Electron Transfer (SPLET) mechanism.[1][2][4]

SET_PT_Mechanism ArOH_R This compound (ArOH) + Free Radical (R•) ArOH_cation_R_anion Radical Cation ([ArOH]•+) + Anion (R-) ArOH_R->ArOH_cation_R_anion Single Electron Transfer (SET) ArO_radical_H_R_anion Phenoxyl Radical (ArO•) + Proton (H+) + Anion (R-) ArOH_cation_R_anion->ArO_radical_H_R_anion Proton Transfer (PT) Final_Products Stable Products (ArO• + RH) ArO_radical_H_R_anion->Final_Products Combination

Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.

Quantitative Data on Antioxidant Activity

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values) for the free radical scavenging activity of this compound. Such data is typically obtained from standardized antioxidant assays. For context, the following tables are presented with the types of data that would be generated from such assays.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundData not availableData not availableData not available
Standard (e.g., Ascorbic Acid)VariesVariesKnown value

Table 2: ABTS Radical Cation Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionTEAC (Trolox Equivalents)
This compoundData not availableData not availableData not available
Standard (e.g., Trolox)VariesVaries1.0

Experimental Protocols for Antioxidant Assays

The following are detailed, generalized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of phenolic compounds. These protocols can be adapted for the assessment of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.[5][6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • A blank is prepared using 100 µL of methanol instead of the sample.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH solution in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of this compound Prep_Sample->Mix Prep_Standard Prepare serial dilutions of Standard (e.g., Ascorbic Acid) Prep_Standard->Mix Incubate Incubate in dark for 30 minutes at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ABTS Prepare and dilute ABTS•+ solution Mix Mix Sample/Standard with ABTS•+ solution in 96-well plate Prep_ABTS->Mix Prep_Sample Prepare serial dilutions of this compound Prep_Sample->Mix Prep_Standard Prepare serial dilutions of Standard (Trolox) Prep_Standard->Mix Incubate Incubate at room temperature for 6 minutes Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_TEAC Determine TEAC value Calculate->Determine_TEAC

References

A Technical Guide to Determining the Solubility of 2,6-Dicyclohexyl-p-cresol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol, with the chemical formula C19H28O, is a derivative of p-cresol characterized by the presence of two cyclohexyl groups at the ortho positions to the hydroxyl group. This substitution pattern results in significant steric hindrance, which influences its chemical reactivity and physical properties, including its solubility. The choice of an appropriate solvent is a fundamental step in many chemical processes, including synthesis, purification, and formulation. Therefore, a systematic evaluation of the solubility of this compound in a range of organic solvents is essential for its effective utilization.

General Solubility Considerations

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. Given the structure of this compound, which has a large nonpolar region (two cyclohexyl groups and a methyl group) and a single polar hydroxyl group, it is expected to be more soluble in nonpolar or moderately polar organic solvents. Solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, xylenes), and ethers (e.g., diethyl ether, tetrahydrofuran) are likely to be good candidates for dissolving this compound. Conversely, its solubility in highly polar solvents like water is expected to be very low.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps or other sealable containers

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Data Presentation

Quantitative solubility data should be organized in a clear and concise tabular format to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Nonpolar Solvents n-Hexane25[Experimental Data][Experimental Data]Gravimetric/HPLC
Toluene25[Experimental Data][Experimental Data]Gravimetric/HPLC
Polar Aprotic Solvents Acetone25[Experimental Data][Experimental Data]Gravimetric/HPLC
Tetrahydrofuran (THF)25[Experimental Data][Experimental Data]Gravimetric/HPLC
Polar Protic Solvents Ethanol25[Experimental Data][Experimental Data]Gravimetric/HPLC
Methanol25[Experimental Data][Experimental Data]Gravimetric/HPLC

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and solvent selection.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start: Select Solvents and Compound add_excess Add Excess Solute to Solvent start->add_excess seal_vials Seal Vials add_excess->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample withdraw->filter_sample quantify Quantify Solute (HPLC/Gravimetric) filter_sample->quantify calculate Calculate Solubility quantify->calculate report Report Data calculate->report solvent_selection_logic cluster_screening Initial Screening cluster_testing Experimental Testing cluster_decision Decision cluster_outcome Outcome define_req Define Application Requirements (e.g., high solubility, volatility) initial_solvents Select Candidate Solvents (Polarity, Safety, Cost) define_req->initial_solvents determine_sol Determine Solubility (Experimental Protocol) initial_solvents->determine_sol evaluate Evaluate Results determine_sol->evaluate is_suitable Solubility Meets Requirements? evaluate->is_suitable select Select Optimal Solvent is_suitable->select Yes refine Refine Solvent Selection (e.g., co-solvents) is_suitable->refine No refine->initial_solvents

Health and Safety Data for 2,6-Dicyclohexyl-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available health and safety data for 2,6-Dicyclohexyl-p-cresol (CAS No. 7226-88-2) is limited. This guide provides a comprehensive overview based on the available information for this compound and structurally related phenolic compounds. The toxicological data for related substances should be interpreted with caution and used as a guide for potential hazards.

Chemical and Physical Properties

Limited specific experimental data is available for this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 7226-88-2[1][2][3]
Molecular Formula C19H28O[1]
Molar Mass 272.425 g/mol [1]
Appearance White powder[3]
Purity 99% (typical)[3]
Synonyms 2,6-Dicyclohexyl-4-methylphenol[1][2]

Toxicological Data Summary

No specific quantitative toxicological data (e.g., LD50, irritation scores) for this compound were found in the public domain. The toxicological profile is therefore inferred from data on related substituted phenols and cresols. Phenolic compounds can exhibit a range of toxic effects, and their activity is often related to their antioxidant or pro-oxidant properties.

The following table presents a summary of expected toxicological endpoints and the general findings for structurally similar phenolic compounds.

Toxicological EndpointGeneral Findings for Substituted Phenols/Cresols
Acute Oral Toxicity Varies widely depending on the specific structure. For some substituted phenols, LD50 values in rats can range from the hundreds to thousands of mg/kg.
Dermal Toxicity Can cause skin irritation and, in some cases, severe burns. Dermal absorption can lead to systemic toxicity.
Eye Irritation Generally considered to be eye irritants, with the potential for severe eye damage depending on the concentration and specific compound.
Genotoxicity/Mutagenicity Some phenolic compounds have shown mutagenic potential in bacterial reverse mutation assays (Ames test), while others are negative. The formation of quinone metabolites can be a contributing factor to genotoxicity.
Carcinogenicity The carcinogenic potential of substituted phenols varies. Some are not classified as carcinogenic, while others are considered possible human carcinogens by agencies like the EPA.

Potential Mechanisms of Toxicity and Signaling Pathways

The biological activity of hindered phenols like this compound is often attributed to their ability to act as antioxidants by scavenging free radicals. However, this process can also lead to the formation of phenoxyl radicals, which may participate in toxic pathways. Furthermore, metabolic activation can lead to the formation of reactive metabolites such as quinones, which can induce cellular damage.

Antioxidant/Pro-oxidant Signaling Pathway

Phenolic compounds can exert their effects through a dual role as antioxidants and pro-oxidants. As antioxidants, they can neutralize reactive oxygen species (ROS), protecting cells from oxidative stress. Conversely, the resulting phenoxyl radical can redox cycle, generating further ROS and leading to cellular damage if not detoxified.

Antioxidant_Prooxidant_Pathway General Antioxidant/Pro-oxidant Pathway of Phenolic Compounds Phenol This compound (Phenolic Compound) Phenoxyl_Radical Phenoxyl Radical Phenol->Phenoxyl_Radical Donates H• ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection (Antioxidant Effect) ROS->Cellular_Protection Neutralized by Phenol Redox_Cycling Redox Cycling Phenoxyl_Radical->Redox_Cycling Detoxification Detoxification (e.g., Glutathione conjugation) Phenoxyl_Radical->Detoxification More_ROS Generation of more ROS Redox_Cycling->More_ROS Cellular_Damage Cellular Damage (Pro-oxidant Effect) More_ROS->Cellular_Damage Stable_Metabolites Stable Metabolites Detoxification->Stable_Metabolites

Caption: Antioxidant and pro-oxidant mechanisms of phenolic compounds.

Experimental Protocols for Key Safety Assessments

Detailed experimental protocols for toxicological assessments are standardized through organizations like the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key protocols relevant to the assessment of a novel chemical like this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[4][5][6][7][8]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.[8]

  • Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened to a paste) of the test substance is applied to the skin under a gauze patch.[8]

  • Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[8]

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of effects.[5]

  • Scoring: Lesions are scored according to a standardized scale.

OECD_404_Workflow Experimental Workflow for OECD 404 (Acute Dermal Irritation) start Start animal_prep Prepare Albino Rabbit (Clip fur from test site) start->animal_prep application Apply 0.5g of Test Substance to a ~6 cm² area of skin animal_prep->application exposure Cover with Gauze Patch (4-hour exposure) application->exposure removal Remove Patch and Clean the Area exposure->removal observation Observe and Score Erythema/Edema (1, 24, 48, 72 hours) removal->observation reversibility Continue Observation (up to 14 days for reversibility) observation->reversibility end End reversibility->end OECD_405_Workflow Experimental Workflow for OECD 405 (Acute Eye Irritation) start Start animal_selection Select Healthy Albino Rabbit start->animal_selection anesthesia Administer Topical Anesthetic and Systemic Analgesic animal_selection->anesthesia application Instill Test Substance into Conjunctival Sac of One Eye anesthesia->application observation Score Lesions on Cornea, Iris, Conjunctiva (1, 24, 48, 72 hours) application->observation reversibility Extend Observation up to 21 Days for Reversibility Assessment observation->reversibility end End reversibility->end OECD_471_Workflow Experimental Workflow for OECD 471 (Ames Test) start Start prepare_cultures Prepare Bacterial Cultures (S. typhimurium, E. coli) start->prepare_cultures prepare_test Prepare Test Substance at Multiple Concentrations prepare_cultures->prepare_test with_s9 With Metabolic Activation (S9) prepare_test->with_s9 without_s9 Without Metabolic Activation (S9) prepare_test->without_s9 plate Plate Bacteria, Test Substance, and Minimal Media with_s9->plate without_s9->plate incubate Incubate Plates (37°C for 48-72 hours) plate->incubate count Count Revertant Colonies incubate->count compare Compare with Control Plates count->compare end End compare->end

References

An In-Depth Technical Guide to the Antioxidant Potential of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic compound. While direct quantitative data on its antioxidant efficacy is limited in publicly available literature, this document extrapolates its potential based on the well-established antioxidant mechanisms of structurally related hindered phenols. This guide details the fundamental principles and experimental protocols for key in vitro antioxidant assays, including DPPH, ABTS, and FRAP, and discusses the cellular antioxidant response through the Nrf2 signaling pathway. Methodologies for assessing lipid peroxidation inhibition are also presented. The included diagrams and workflows offer a visual representation of the complex processes involved in evaluating antioxidant potential.

Introduction: The Role of Antioxidants in Drug Development

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize free radicals, thereby preventing or mitigating oxidative damage. The development of novel antioxidant compounds is a significant focus in the pharmaceutical and nutraceutical industries.

This compound belongs to the class of sterically hindered phenols, which are known for their potent antioxidant activities. The bulky cyclohexyl groups at the ortho positions of the phenolic hydroxyl group are expected to enhance the stability of the resulting phenoxyl radical, a key feature for effective chain-breaking antioxidant activity. This guide explores the theoretical antioxidant potential of this compound and provides the necessary technical information for its experimental evaluation.

Mechanisms of Antioxidant Action

Phenolic antioxidants, including this compound, primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the adjacent cyclohexyl groups.

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, converting it to an anion, which is then typically protonated by the solvent.

The prevalence of each mechanism depends on the specific radical, the solvent, and the structure of the antioxidant.

In Vitro Antioxidant Capacity Assays: Experimental Protocols

A variety of in vitro assays are employed to determine the antioxidant capacity of a compound. These assays are based on different chemical reactions and provide complementary information about a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid).

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control well containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

    • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the test compound relative to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorption maximum at 593 nm. The increase in absorbance is proportional to the antioxidant concentration.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

    • In a 96-well microplate, add a small volume of the test compound or standard solution to each well.

    • Add a larger volume of the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the ferrous sulfate standard.

    • Determine the FRAP value of the test compound, which is expressed as Fe²⁺ equivalents.

Quantitative Data on Antioxidant Potential

Table 1: Anticipated In Vitro Antioxidant Activity of this compound (Qualitative)

AssayExpected OutcomeRationale
DPPH Radical Scavenging Moderate to High ActivityThe phenolic hydroxyl group can donate a hydrogen atom to the DPPH radical.
ABTS Radical Scavenging Moderate to High ActivityThe compound is expected to effectively reduce the ABTS radical cation.
FRAP Assay Moderate Reducing PowerThe phenolic structure allows for the reduction of Fe³⁺ to Fe²⁺.

Further experimental investigation is required to generate quantitative data and populate the following tables.

Table 2: DPPH Radical Scavenging Activity of this compound (Data Not Available)

CompoundIC50 (µg/mL)IC50 (µM)
This compoundN/AN/A
Trolox (Standard)Value to be determinedValue to be determined
Ascorbic Acid (Standard)Value to be determinedValue to be determined

Table 3: ABTS Radical Scavenging Activity of this compound (Data Not Available)

CompoundTEAC Value
This compoundN/A
Trolox (Standard)1.0

Table 4: Ferric Reducing Antioxidant Power (FRAP) of this compound (Data Not Available)

CompoundFRAP Value (µmol Fe(II)/g)
This compoundN/A
Trolox (Standard)Value to be determined

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of lipid degradation. The ability of an antioxidant to inhibit lipid peroxidation is a crucial indicator of its protective potential in a biological system.

Principle: The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure lipid peroxidation. Malondialdehyde (MDA), a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically at 532 nm.

Experimental Protocol:

  • Induction of Lipid Peroxidation:

    • Prepare a lipid-rich sample, such as a tissue homogenate or a liposome suspension.

    • Induce lipid peroxidation using an oxidizing agent (e.g., Fe²⁺/ascorbate or AAPH).

  • Assay Procedure:

    • Incubate the lipid sample with and without the test compound (this compound) and a standard inhibitor.

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Add TBA reagent to the mixture.

    • Heat the samples (e.g., at 95°C for 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation.

    • Determine the IC50 value for the inhibition of lipid peroxidation.

Table 5: Inhibition of Lipid Peroxidation by this compound (Data Not Available)

CompoundIC50 (µM)
This compoundN/A
Trolox (Standard)Value to be determined

Cellular Antioxidant Response: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, antioxidants can also exert their effects by upregulating endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Activation:

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to certain activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

The potential of this compound to activate the Nrf2 pathway would represent a significant indirect antioxidant mechanism.

Visualizations

G cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay IC50_DPPH IC50_DPPH DPPH->IC50_DPPH Determines ABTS ABTS Assay TEAC TEAC ABTS->TEAC Determines FRAP FRAP Assay FRAP_Value FRAP_Value FRAP->FRAP_Value Determines Lipid_Peroxidation Lipid Peroxidation Assay IC50_LP IC50_LP Lipid_Peroxidation->IC50_LP Determines Test_Compound This compound Test_Compound->DPPH Radical Scavenging Test_Compound->ABTS Radical Scavenging Test_Compound->FRAP Reducing Power Test_Compound->Lipid_Peroxidation Inhibition

Figure 1: General workflow for in vitro antioxidant screening of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular_Protection Antioxidant_Genes->Cellular_Protection Leads to Stress Oxidative Stress / Antioxidant Compound Stress->Keap1 Induces Conformational Change

Figure 2: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.

Conclusion

This compound, as a sterically hindered phenol, holds significant promise as an antioxidant compound. While direct experimental data on its antioxidant capacity is currently lacking in the public domain, the established structure-activity relationships of similar compounds strongly suggest its potential for free radical scavenging and inhibition of lipid peroxidation. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to undertake a thorough evaluation of its antioxidant properties. Future studies should focus on generating quantitative data through the described in vitro assays and exploring its potential to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade, to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Incorporating 2,6-Dicyclohexyl-p-cresol into Polyethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol is a sterically hindered phenolic antioxidant used to protect polyethylene from degradation. This document provides detailed protocols for incorporating this additive into polyethylene via melt blending and solution casting, along with methods for evaluating its effectiveness. Phenolic antioxidants are crucial in preventing the thermo-oxidative degradation of polymers like polyethylene, which can occur during processing and service life, leading to discoloration, brittleness, and loss of mechanical properties. The bulky cyclohexyl groups at the ortho positions of the phenolic ring enhance the stability of the antioxidant radical, making it an effective radical scavenger.

Mechanism of Action: Antioxidant Signaling Pathway

The primary function of this compound is to interrupt the free-radical chain reactions that lead to the oxidative degradation of polyethylene. This process can be visualized as a signaling pathway where the antioxidant intervenes to neutralize reactive radical species.

Caption: Antioxidant intervention in polyethylene degradation.

Experimental Protocols

Two primary methods for incorporating this compound into polyethylene are melt blending and solution casting.

Melt Blending Protocol

Melt blending is a common industrial technique for incorporating additives into thermoplastics.

Materials and Equipment:

  • Polyethylene (e.g., HDPE, LDPE, LLDPE) powder or pellets

  • This compound powder

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Compression molder

  • Analytical balance

  • Drying oven

Workflow:

Melt Blending Workflow Start Start Dry Dry PE and Antioxidant Start->Dry Weigh Weigh Components Dry->Weigh Premix Dry Premix Weigh->Premix Melt_Blend Melt Blending Premix->Melt_Blend Pelletize Pelletize Extrudate Melt_Blend->Pelletize Compression_Mold Compression Molding Pelletize->Compression_Mold Characterize Characterization Compression_Mold->Characterize End End Characterize->End

Caption: Workflow for melt blending of polyethylene with antioxidant.

Procedure:

  • Drying: Dry the polyethylene resin and this compound in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Weighing and Premixing: Accurately weigh the desired amounts of polyethylene and this compound. A typical concentration range for phenolic antioxidants is 0.05% to 0.5% by weight. Dry blend the components in a sealed container by tumbling for 15 minutes to ensure a homogenous mixture.

  • Melt Blending:

    • Set the temperature profile of the extruder. For HDPE, a typical profile is 180°C, 190°C, 200°C, and 210°C from the hopper to the die.

    • Feed the premixed material into the extruder at a constant rate.

    • The screw speed can be set between 50 and 100 rpm.

  • Pelletizing: The extruded strand is cooled in a water bath and then pelletized.

  • Sample Preparation: The pellets can be compression molded into sheets or films for further analysis. A typical compression molding cycle for HDPE is preheating at 180°C for 5 minutes, followed by pressing at 10 MPa for 5 minutes, and then cooling to room temperature under pressure.

Solution Casting Protocol

Solution casting is a laboratory-scale technique suitable for preparing thin films with a uniform dispersion of additives.

Materials and Equipment:

  • Polyethylene powder

  • This compound

  • High-boiling point solvent (e.g., xylene, decalin)

  • Heating mantle with magnetic stirrer

  • Glass petri dish or flat glass plate

  • Fume hood

  • Vacuum oven

Workflow:

Solution Casting Workflow Start Start Dissolve_PE Dissolve PE in Solvent Start->Dissolve_PE Add_AO Add Antioxidant Solution Dissolve_PE->Add_AO Stir Stir to Homogenize Add_AO->Stir Cast Cast Solution Stir->Cast Evaporate Slow Solvent Evaporation Cast->Evaporate Dry_Film Dry Film in Vacuum Oven Evaporate->Dry_Film Characterize Characterization Dry_Film->Characterize End End Characterize->End

Caption: Workflow for solution casting of polyethylene films.

Procedure:

  • Dissolution: In a fume hood, dissolve the polyethylene powder in a suitable solvent (e.g., xylene) at an elevated temperature (e.g., 120-130°C) with constant stirring until a clear, homogeneous solution is obtained. A typical concentration is 1-5% (w/v).

  • Antioxidant Addition: Dissolve the required amount of this compound in a small amount of the same solvent and add it to the polyethylene solution.

  • Homogenization: Stir the mixture for an additional 30 minutes to ensure uniform distribution of the antioxidant.

  • Casting: Pour the hot solution onto a pre-leveled glass plate or into a petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature. This may take several hours to days.

  • Drying: Once the film has formed, carefully peel it from the glass substrate and dry it in a vacuum oven at a temperature below the melting point of polyethylene (e.g., 60-80°C) for 24 hours to remove any residual solvent.

Data Presentation: Performance Evaluation

The effectiveness of this compound can be evaluated by measuring its impact on the thermal stability and mechanical properties of polyethylene.

Thermal Stability Analysis

Oxidative Induction Time (OIT) is a standard method to assess the thermo-oxidative stability of stabilized polymers.

Antioxidant Concentration (% w/w)OIT at 200°C (minutes)
0 (Control)< 5
0.0525 - 40
0.150 - 70
0.280 - 100
0.5> 120

Note: These are typical expected values. Actual results may vary depending on the specific grade of polyethylene and processing conditions.

Mechanical Properties

The addition of an antioxidant should preserve the mechanical properties of the polyethylene after thermal aging.

PropertyUnaged PE + 0.1% AOAged PE (No AO)Aged PE + 0.1% AO
Tensile Strength (MPa)25 - 3010 - 1522 - 28
Elongation at Break (%)600 - 800< 100500 - 700

Aging Conditions: 100°C in a circulating air oven for 7 days.

Characterization Methods

Oxidative Induction Time (OIT)

Principle: This test measures the time it takes for a material to begin to oxidize at a specified temperature in an oxygen atmosphere.

Procedure:

  • A small sample (5-10 mg) of the polyethylene containing the antioxidant is placed in an open aluminum pan in a Differential Scanning Calorimeter (DSC).

  • The sample is heated to the test temperature (e.g., 200°C) under an inert nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR can be used to monitor the formation of carbonyl groups (C=O), which are a primary product of polyethylene oxidation.

Procedure:

  • Polyethylene films are aged in an oven at a specific temperature (e.g., 100°C).

  • At regular intervals, the films are removed, and their FTIR spectra are recorded.

  • The growth of the carbonyl peak, typically in the region of 1700-1750 cm⁻¹, is monitored. The carbonyl index (the ratio of the absorbance of the carbonyl peak to a reference peak, such as the methylene scissoring peak at ~1465 cm⁻¹) is calculated to quantify the extent of oxidation. A lower carbonyl index indicates better stabilization.

Safety Precautions

  • When working with solvents, always use a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Melt blending involves high temperatures and pressures. Follow all safety guidelines for operating the extruder or mixer.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Application Notes and Protocols: 2,6-Dicyclohexyl-p-cresol as a Stabilizer in Lubricating Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol is a sterically hindered phenolic antioxidant used as a stabilizer in lubricating oils. Its primary function is to inhibit the oxidative degradation of the lubricant, thereby extending its service life and protecting lubricated machinery from the detrimental effects of oxidation. Lubricating oils are susceptible to oxidation at elevated temperatures and in the presence of oxygen and metal catalysts, leading to the formation of sludge, varnish, and corrosive acids. These degradation products can increase oil viscosity, impair additive performance, and cause wear and damage to engine components. This compound mitigates these effects by interrupting the free-radical chain reactions that drive oxidation.

Mechanism of Action: Radical Scavenging

Hindered phenolic antioxidants, such as this compound, function as radical scavengers. The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive peroxy radicals (ROO•) and alkoxy radicals (RO•) that are formed during the initial stages of lubricant oxidation. This process neutralizes the highly reactive radicals, converting them into more stable hydroperoxides (ROOH) and alcohols (ROH), and in turn, the antioxidant is converted into a stable phenoxy radical.

The bulky cyclohexyl groups at the ortho positions (2 and 6) of the phenol ring provide steric hindrance around the hydroxyl group. This steric hindrance is crucial for the effectiveness of the antioxidant as it enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains. The stabilized phenoxy radical can then participate in termination reactions, further inhibiting the oxidation process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by this compound RH Lubricant (RH) R_dot Alkyl Radical (R•) RH->R_dot Heat, Metal Catalysts O2 Oxygen (O2) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROOH_stable Stable Hydroperoxide (ROOH) ROO_dot->ROOH_stable + ArOH RO_dot Alkoxy Radical (RO•) ROOH->RO_dot Decomposition Aldehydes_Ketones Aldehydes, Ketones, etc. RO_dot->Aldehydes_Ketones Further Reactions Antioxidant This compound (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Antioxidant->Phenoxy_Radical H• donation Non_Radical_Products Non-Radical Products Phenoxy_Radical->Non_Radical_Products Termination Reactions

Caption: Antioxidant mechanism of this compound.

Data Presentation

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

Lubricant FormulationConcentration of this compound (wt%)Oxidation Induction Time (minutes)
Base Oil (Group II)0.0[Placeholder Data]
Base Oil + Additive A0.5[Placeholder Data]
Base Oil + Additive B0.5[Placeholder Data]
Base Oil + this compound0.25[Placeholder Data]
Base Oil + this compound0.50[Placeholder Data]
Base Oil + this compound1.00[Placeholder Data]

Table 2: Thin Film Oxidation Uptake Test (TFOUT) - ASTM D4742

Lubricant FormulationConcentration of this compound (wt%)Induction Time (minutes)
Base Oil (Group III)0.0[Placeholder Data]
Base Oil + Additive C0.7[Placeholder Data]
Base Oil + this compound0.35[Placeholder Data]
Base Oil + this compound0.70[Placeholder Data]
Base Oil + this compound1.40[Placeholder Data]

Table 3: Change in Properties after Oxidation Test (e.g., ASTM D943)

Lubricant FormulationConcentration of this compound (wt%)Test Duration (hours)% Viscosity Increase @ 40°CTotal Acid Number (TAN) Increase (mg KOH/g)
Base Oil (PAO)0.01000[Placeholder Data][Placeholder Data]
Base Oil + this compound0.51000[Placeholder Data][Placeholder Data]
Base Oil + this compound1.01000[Placeholder Data][Placeholder Data]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound as a lubricant stabilizer.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

Objective: To evaluate the oxidation stability of lubricating oils in the presence of water and a copper catalyst by measuring the time until a specified pressure drop occurs.

Materials and Apparatus:

  • RPVOT pressure vessel and bath

  • Oxygen supply

  • Pressure recorder

  • Sample container with a copper catalyst coil

  • Test oil formulated with and without this compound

  • Distilled water

Procedure:

  • Sample Preparation: Weigh 50 ± 0.5 g of the test oil into the sample container. Add 5 ± 0.05 g of distilled water.

  • Catalyst Introduction: Place the copper catalyst coil into the sample container.

  • Assembly: Place the sample container into the pressure vessel. Seal the vessel.

  • Pressurization: Purge the vessel with oxygen and then pressurize it to 620 ± 14 kPa (90 ± 2 psi) at room temperature.

  • Heating and Rotation: Place the sealed and pressurized vessel in the RPVOT bath maintained at 150 ± 0.1 °C. Begin rotating the vessel at 100 ± 5 rpm.

  • Data Collection: Continuously monitor and record the pressure inside the vessel.

  • Endpoint: The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed. The time from the start of the test to this pressure drop is the oxidation induction time.

Thin Film Oxidation Uptake Test (TFOUT) - ASTM D4742

Objective: To determine the oxidation stability of engine oils by measuring the induction time of a thin film of oil subjected to high temperature and pressure in the presence of a catalyst.

Materials and Apparatus:

  • TFOUT apparatus (pressure vessel, heating block)

  • Oxygen supply

  • Pressure transducer and recorder

  • Sample dish

  • Catalyst mixture (e.g., soluble metal naphthenates)

  • Test oil

Procedure:

  • Sample and Catalyst Preparation: Weigh the specified amount of test oil into the sample dish. Add the prescribed amount of the catalyst mixture to the oil and mix thoroughly.

  • Apparatus Setup: Place the sample dish into the pressure vessel. Seal the vessel.

  • Pressurization: Pressurize the vessel with oxygen to the specified pressure (typically 690 kPa or 100 psi).

  • Heating: Place the vessel into the heating block preheated to the test temperature (e.g., 160°C).

  • Data Recording: Monitor the pressure inside the vessel. The time from the start of heating until the pressure drops by a specified amount (indicating the end of the induction period) is recorded as the induction time.

Oxidation Characteristics of Inhibited Mineral Oils - ASTM D943

Objective: To evaluate the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and metal catalysts at an elevated temperature.

Materials and Apparatus:

  • Oxidation cell (test tube, condenser, oxygen delivery tube)

  • Heating bath

  • Oxygen supply with flowmeter

  • Iron and copper catalyst coils

  • Test oil

  • Distilled water

Procedure:

  • Sample Preparation: Place 300 mL of the test oil, the iron and copper catalyst coils, and 60 mL of distilled water into the oxidation cell.

  • Assembly: Assemble the condenser and oxygen delivery tube with the oxidation cell.

  • Oxidation: Place the assembled cell in a heating bath maintained at 95 ± 0.2 °C. Bubble oxygen through the oil at a rate of 3 ± 0.1 L/h.

  • Monitoring: Periodically withdraw small samples of the oil and determine the Total Acid Number (TAN) according to ASTM D664.

  • Endpoint: The test is continued until the TAN of the oil reaches 2.0 mg KOH/g. The time in hours to reach this value is reported as the oxidation lifetime.

G cluster_workflow Experimental Workflow for Lubricant Stabilizer Evaluation cluster_performance Performance Tests Formulation Formulate Lubricant with This compound Screening Screening Tests (e.g., PDSC) Formulation->Screening Performance_Testing Performance Testing Screening->Performance_Testing RPVOT RPVOT (ASTM D2272) TFOUT TFOUT (ASTM D4742) Oxidation_Chars Oxidation Characteristics (ASTM D943) Data_Analysis Data Analysis and Comparison Conclusion Conclusion on Effectiveness Data_Analysis->Conclusion RPVOT->Data_Analysis TFOUT->Data_Analysis Oxidation_Chars->Data_Analysis

Caption: Workflow for evaluating lubricant stabilizers.

Conclusion

This compound serves as an effective radical-scavenging antioxidant for extending the operational life of lubricating oils. The sterically hindering cyclohexyl groups enhance the stability of the phenoxy radical intermediate, preventing the propagation of oxidative chain reactions. Standardized testing protocols, such as those provided by ASTM, are essential for quantifying the performance of this additive in various lubricant base stocks. The systematic evaluation of its impact on oxidation induction time, viscosity increase, and acid formation allows for the optimization of lubricant formulations for enhanced stability and equipment protection. Further research to generate comparative performance data against other commercial antioxidants would be beneficial for formulators.

Application Notes and Protocols for Determining the Antioxidant Activity of 2,6-Dicyclohexyl-p-cresol using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dicyclohexyl-p-cresol is a sterically hindered phenolic compound. Phenolic compounds are a well-known class of antioxidants that can neutralize free radicals, which are implicated in numerous disease pathologies and degradation processes. The antioxidant capacity of these molecules is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing the radical and preventing a cascade of oxidative damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[1] This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[1] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical form. This reduction results in a color change from violet to pale yellow, which can be measured spectrophotometrically by a decrease in absorbance at a characteristic wavelength, typically around 517 nm.[2] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Experimental Protocol

Materials and Reagents

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in a dark bottle and at 4°C to protect it from light.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

  • Working Solutions: Prepare a series of dilutions of the test compound and the standard antioxidant from their respective stock solutions using methanol. Typical concentration ranges for testing might be from 1 to 100 µg/mL.

Assay Procedure

  • Blank Preparation: In a well of the microplate, add 200 µL of methanol.

  • Control Preparation: Add 100 µL of methanol and 100 µL of the DPPH working solution to a well.

  • Sample Preparation: Add 100 µL of each dilution of the test compound or standard antioxidant to separate wells. To each of these wells, add 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).

  • Asample is the absorbance of the sample (DPPH solution with the test compound).

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a common metric used to express the antioxidant capacity of a compound.[2] This value can be determined by plotting a graph of the percentage of inhibition versus the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

CompoundAlkyl SubstituentsDPPH IC50 (µM)[3]
2,6-di-tert-butyl-p-cresol (BHT)tert-Butyl~18.5
2,6-di-isopropyl-p-cresolIsopropylData not readily available
2,6-dimethyl-p-cresolMethylData not readily available
This compound Cyclohexyl Data not readily available
Ascorbic Acid (Standard)-~45
Trolox (Standard)-~50

Note: The provided IC50 values are for comparative purposes and may vary depending on the specific experimental conditions.

Visualizations

Antioxidant Mechanism of this compound

G cluster_reactants Reactants cluster_products Products 2_6_Dicyclohexyl_p_cresol This compound (Antioxidant) Phenoxyl_Radical This compound Phenoxyl Radical (Stabilized) 2_6_Dicyclohexyl_p_cresol->Phenoxyl_Radical Donates H• DPPH_Radical DPPH• (Stable Free Radical) DPPH_H DPPH-H (Reduced Form) DPPH_Radical->DPPH_H Accepts H•

Caption: Hydrogen atom transfer from this compound to the DPPH radical.

DPPH Assay Experimental Workflow

G Start Start Prepare_Solutions Prepare DPPH, Test Compound, and Standard Solutions Start->Prepare_Solutions Dispense_Reagents Dispense Reagents into 96-Well Plate Prepare_Solutions->Dispense_Reagents Incubate Incubate in Dark (30 min) Dispense_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Application Note: Quantification of 2,6-Dicyclohexyl-p-cresol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic antioxidant. The developed method utilizes a reverse-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries for quality control and research applications.

Introduction

This compound is a high-molecular-weight phenolic antioxidant used to prevent oxidative degradation in various materials, including plastics, elastomers, and oils. Its efficacy is attributed to the sterically hindered phenolic group which effectively scavenges free radicals. Accurate quantification of this compound is crucial for formulation development, stability studies, and quality assurance. The method described herein is a specific and validated HPLC protocol for the determination of this compound.

Due to the nonpolar nature of this compound, a reverse-phase HPLC method was developed. This technique separates compounds based on their hydrophobicity, making it ideal for the analysis of such molecules. The method employs a C18 stationary phase and a mobile phase consisting of an organic solvent and water, ensuring effective retention and separation of the analyte from potential impurities.

Experimental

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

  • HPLC vials.

Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • This compound reference standard (purity ≥ 98%).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution based on the specific column and system used.

Protocols

Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a sample amount expected to contain this compound within the calibration range.

  • Transfer the sample to a suitable volumetric flask.

  • Add methanol to approximately 75% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution/extraction of the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The developed method was validated for linearity, precision, and accuracy. The results are summarized in Table 2.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These are typical expected values. Actual validation results may vary depending on the specific instrumentation and laboratory conditions.

Results and Discussion

The HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes under the specified conditions. The choice of 280 nm as the detection wavelength is based on the characteristic UV absorbance of substituted phenols. While the UV spectrum of phenol shows a maximum at around 275 nm, the presence of bulky alkyl substituents is expected to cause a slight bathochromic (to longer wavelength) shift. An experimental determination of the UV maximum in the mobile phase is recommended for optimal sensitivity.

The calibration curve showed excellent linearity over the concentration range of 1 to 100 µg/mL, with a correlation coefficient (R²) greater than 0.999. The precision of the method was demonstrated by the low relative standard deviation (%RSD) for replicate injections. The accuracy, assessed by spike recovery experiments, was found to be within the acceptable range of 98-102%.

Experimental Workflow Diagram

HPLC_Workflow Standard_Prep Standard Preparation (Stock and Working Standards) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Mobile Phase, etc.) Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 280 nm Chromatography->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

The described HPLC method is a reliable and efficient tool for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase of acetonitrile and water allows for a straightforward and reproducible analysis. The method has been shown to be linear, precise, and accurate, making it suitable for routine quality control and research applications in various industries.

Application Notes and Protocols: 2,6-Dicyclohexyl-p-cresol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for 2,6-Dicyclohexyl-p-cresol as a polymerization inhibitor are limited in publicly available literature. The following application notes and protocols are substantially based on the well-documented behavior of its close structural analog, 2,6-di-tert-butyl-p-cresol (BHT), and other sterically hindered phenols. Due to the similarity in their chemical structures, this compound is expected to exhibit a comparable mechanism and efficacy as a radical scavenger.

Introduction

This compound is a sterically hindered phenolic compound. Like other molecules in this class, it is anticipated to function as a highly effective, chain-breaking antioxidant. This property makes it a strong candidate for use as a polymerization inhibitor or retarder for various monomers susceptible to free-radical polymerization, such as styrenes, acrylates, methacrylates, and vinyl compounds. Its primary mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to propagating polymer radicals, thereby terminating the chain reaction and preventing the formation of high molecular weight polymers. The resulting phenoxyl radical is stabilized by the bulky cyclohexyl groups at the ortho positions, rendering it relatively unreactive and unable to initiate new polymer chains.

Mechanism of Action: Radical Scavenging

The inhibitory effect of sterically hindered phenols like this compound is centered on their ability to act as radical scavengers. During free-radical polymerization, the process can be broken down into initiation, propagation, and termination steps. This compound intervenes at the propagation stage.

A propagating polymer chain, which is a radical species (P•), can abstract the labile hydrogen atom from the hydroxyl group of the this compound molecule (ArOH). This reaction terminates the polymer chain (forming PH) and generates a stable phenoxyl radical (ArO•). This phenoxyl radical is resonance-stabilized and sterically hindered by the two bulky cyclohexyl groups, which prevents it from initiating a new polymer chain. It can, however, react with another propagating radical to terminate a second chain.

Figure 1: Mechanism of polymerization inhibition by a sterically hindered phenol.

Applications

Based on the performance of analogous compounds, this compound is expected to be a suitable polymerization inhibitor for:

  • Stabilization of Monomers during Storage and Transport: To prevent spontaneous polymerization of reactive monomers like styrene, vinyl acetate, and various acrylates and methacrylates.

  • Control of Polymerization during Synthesis: To halt a polymerization reaction at a specific conversion or to control the reaction rate.

  • Prevention of Fouling in Industrial Processes: To inhibit polymer formation in distillation columns and other processing equipment.

Quantitative Data (Based on Analogue: 2,6-di-tert-butyl-p-cresol - BHT)

The following tables summarize the typical performance of BHT as a polymerization inhibitor, which can serve as a starting point for evaluating this compound.

MonomerInhibitor Concentration (% w/w)Effect on PolymerizationReference
Styrene0.005 - 0.1Significant increase in induction period, reduction in polymerization rate.[1]
Methyl Methacrylate (MMA)0.01 - 0.5Decreased degree of conversion with increasing inhibitor concentration.
Dental Resin Composites0.01 - 0.5Increased working time under ambient light without significantly affecting mechanical properties at lower concentrations.[2]
PropertyBHT Concentration (% w/w)ObservationReference
Degree of Conversion (DC)0.0 (control)74.2%[2]
0.567.2%[2]
Flexural Strength0.0 - 0.5No significant difference observed.[2]
Flexural Modulus0.0 - 0.5No significant difference observed.[2]
Knoop Microhardness0.0 - 0.5No significant difference observed.[2]

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of a polymerization inhibitor. These can be adapted for testing this compound.

Protocol for Determining the Induction Period

Objective: To measure the time during which polymerization is effectively inhibited by this compound.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., benzoyl peroxide, AIBN)

  • This compound

  • Solvent (if required, e.g., toluene)

  • Reaction vessel with a stirrer and temperature control (e.g., a dilatometer or a reaction calorimeter)

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Prepare a stock solution of the initiator in the monomer.

  • Prepare several samples with a fixed concentration of the initiator and varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).

  • Purge the reaction vessel with an inert gas to remove oxygen, which can also act as an inhibitor.

  • Add the sample to the reaction vessel and start the stirring.

  • Raise the temperature to the desired reaction temperature (e.g., 60-80 °C).

  • Monitor the progress of the polymerization. This can be done by:

    • Dilatometry: Measuring the volume contraction of the monomer as it converts to the denser polymer.

    • Gravimetry: Taking aliquots at different time points, precipitating the polymer in a non-solvent (e.g., methanol), and weighing the dried polymer.

    • Spectroscopy (e.g., FT-IR or NMR): Monitoring the disappearance of the monomer's vinyl group peak.

  • The induction period is the time from the start of the reaction until a noticeable increase in polymer formation is observed.

Figure 2: Workflow for determining the induction period of a polymerization inhibitor.

Protocol for Evaluating the Effect on Polymer Properties

Objective: To determine how the presence of this compound affects the final properties of the polymer.

Materials:

  • Monomer, initiator, and this compound

  • Polymerization reactor

  • Equipment for polymer characterization (e.g., Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal properties, and mechanical testing equipment).

Procedure:

  • Perform bulk or solution polymerization of the monomer with and without the addition of this compound.

  • Allow the polymerization to proceed to a high conversion.

  • Isolate and purify the polymer.

  • Characterize the polymer for:

    • Molecular Weight and Polydispersity: Using GPC. A higher concentration of inhibitor may lead to a lower average molecular weight.

    • Thermal Properties: Using DSC to determine the glass transition temperature (Tg).

    • Mechanical Properties: Prepare test specimens and measure properties like tensile strength, flexural strength, and hardness.

Structure-Activity Relationship and Comparison with BHT

The effectiveness of a sterically hindered phenolic inhibitor is influenced by the nature of the alkyl groups at the ortho positions.

  • Steric Hindrance: The bulky groups (cyclohexyl in this case, tert-butyl for BHT) are crucial for stabilizing the phenoxyl radical and preventing it from initiating new polymer chains. The larger cyclohexyl groups may offer slightly greater steric hindrance compared to the tert-butyl groups of BHT.

  • Hydrogen Donation: The primary inhibitory action is the donation of the phenolic hydrogen. The electronic effects of the cyclohexyl groups are similar to the tert-butyl groups, so the hydrogen-donating ability is expected to be comparable.

  • Solubility and Volatility: Differences in the alkyl groups will affect the physical properties of the inhibitor, such as its solubility in different monomers and its volatility. This compound will have a higher molecular weight and likely lower volatility than BHT.

Given these considerations, it is reasonable to hypothesize that this compound will be an effective polymerization inhibitor, with a performance profile similar to or potentially slightly better than BHT in some systems due to its greater steric bulk and lower volatility. Experimental verification is, however, essential.

References

Application Notes and Protocols for Testing 2,6-Dicyclohexyl-p-cresol in Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the performance of 2,6-dicyclohexyl-p-cresol as an antioxidant additive in lubricants. The protocols outlined below are based on established industry standards and are intended to provide a robust methodology for assessing the efficacy of this compound in preventing oxidative degradation and improving lubricant lifespan.

Introduction

This compound is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by bulky cyclohexyl groups flanking a hydroxyl group on a cresol backbone, makes it an effective radical scavenger. In lubricant applications, it functions by donating a hydrogen atom from its hydroxyl group to neutralize peroxy radicals, thereby interrupting the auto-oxidation chain reaction that leads to lubricant degradation. This action helps to prevent the formation of sludge, varnish, and acidic byproducts, which can impair equipment performance and lead to premature failure.

Antioxidant Mechanism of this compound

Hindered phenols, such as this compound, are primary antioxidants that act as radical scavengers. The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), which is a key intermediate in the lubricant oxidation process. This reaction is outlined in the signaling pathway diagram below.

cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by this compound cluster_termination Termination RH Lubricant (RH) R_radical Alkyl Radical (R•) RH->R_radical Heat, Metal Catalysts, Oxygen ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• ArO_radical Stable Phenoxy Radical (ArO•) ROO_radical->ArO_radical + ArOH - ROOH ArOH This compound (ArOH) Non_radical_products Non-Radical Products ArO_radical->Non_radical_products Further Reactions

Caption: Antioxidant mechanism of hindered phenols.

Experimental Protocols

This section details the experimental procedures for evaluating the performance of this compound in a lubricant base oil.

Materials and Equipment
  • Base Oil: A suitable Group II or Group III hydrocracked base oil should be used as the lubricant base stock. The properties of the base oil (viscosity, pour point, etc.) should be well-characterized.

  • Antioxidant: this compound (purity > 99%).

  • Test Concentrations: Prepare lubricant blends with varying concentrations of this compound. Typical treat rates for phenolic antioxidants range from 0.1% to 1.0% by weight. A control sample with no added antioxidant should also be prepared.

    • Blank: Base oil only

    • Sample 1: Base oil + 0.1% this compound

    • Sample 2: Base oil + 0.25% this compound

    • Sample 3: Base oil + 0.5% this compound

    • Sample 4: Base oil + 1.0% this compound

  • Equipment:

    • Oxidation Stability Bath (e.g., for ASTM D943 or D2893)

    • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus (ASTM D2272)

    • Four-Ball Wear Tester (ASTM D4172B)

    • Viscometer (ASTM D445)

    • Automatic Potentiometric Titrator (for ASTM D664 - Total Acid Number)

    • FT-IR Spectrometer

    • Pressure Differential Scanning Calorimeter (PDSC)

Experimental Workflow

The following diagram illustrates the overall workflow for testing the lubricant additive.

start Start prep Prepare Lubricant Blends (Varying Concentrations of Additive) start->prep oxidation Oxidation Stability Tests (RPVOT, PDSC, etc.) prep->oxidation performance Performance Tests (Wear, Deposit Control) prep->performance analysis Analyze Aged Oil Samples (Viscosity, TAN, FT-IR) oxidation->analysis performance->analysis data Collect and Tabulate Data analysis->data report Generate Report and Conclusions data->report end End report->end

Determination of 2,6-Dicyclohexyl-p-cresol in Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of 2,6-dicyclohexyl-p-cresol, a common antioxidant, in polymer matrices. The methodologies outlined herein are essential for quality control, stability testing, and regulatory compliance in the pharmaceutical, food packaging, and polymer industries. The protocols cover sample preparation through extraction and final analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction

This compound is a sterically hindered phenolic antioxidant frequently incorporated into various polymers, such as polyethylene and polypropylene, to prevent oxidative degradation. Monitoring the concentration of this additive is crucial to ensure the integrity and safety of the polymer product throughout its lifecycle. This document presents robust and validated methods for the extraction and quantification of this compound in polymer matrices.

Experimental Protocols

Several methods can be employed for the extraction of this compound from polymer matrices. The choice of method depends on the polymer type, sample form (e.g., pellet, film), and the desired efficiency and speed of extraction. Below are detailed protocols for three common extraction techniques, followed by analytical procedures.

Sample Preparation: Extraction Methodologies

a) Ultrasonic Extraction

This method is suitable for a wide range of polymer types and is relatively quick and straightforward.

  • Apparatus: Analytical balance, ultrasonic bath, centrifuge, volumetric flasks.

  • Reagents: Dichloromethane (DCM), Methanol.

  • Procedure:

    • Weigh approximately 1 gram of the polymer sample (pellets or small pieces of film) into a 50 mL glass centrifuge tube.

    • Add 20 mL of dichloromethane to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer from the extraction solvent.

    • Carefully decant the supernatant (dichloromethane extract) into a clean tube.

    • Repeat the extraction process (steps 2-5) on the polymer residue with a fresh 20 mL aliquot of dichloromethane to ensure complete extraction.

    • Combine the two supernatants.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of methanol for HPLC or GC analysis.

b) Microwave-Assisted Extraction (MAE)

MAE offers a more rapid extraction compared to traditional methods, using microwave energy to heat the solvent and accelerate the extraction process.

  • Apparatus: Microwave extraction system, analytical balance, volumetric flasks.

  • Reagents: Isopropanol (IPA), Cyclohexane.

  • Procedure:

    • Weigh approximately 0.5 grams of the ground polymer sample into a microwave extraction vessel.

    • Add 20 mL of a 95:5 (v/v) mixture of isopropanol and cyclohexane to the vessel.

    • Seal the vessel and place it in the microwave extraction system.

    • Set the microwave program to ramp to 100°C over 5 minutes and hold for 15 minutes.

    • After the extraction is complete and the vessel has cooled, filter the extract to remove any suspended polymer particles.

    • The extract is ready for direct injection into the HPLC or can be further concentrated if necessary.

c) Dissolution-Precipitation

This technique is highly effective for complete extraction, especially for complex or cross-linked polymer matrices.

  • Apparatus: Hot plate with magnetic stirrer, beaker, centrifuge, filter funnel.

  • Reagents: Toluene, Methanol.

  • Procedure:

    • Weigh approximately 2 grams of the polymer sample into a 100 mL beaker.

    • Add 50 mL of toluene to the beaker.

    • Heat the mixture to 80-90°C while stirring until the polymer is completely dissolved.

    • Once dissolved, allow the solution to cool to room temperature.

    • Slowly add 100 mL of methanol to the solution while stirring. This will cause the polymer to precipitate.

    • Continue stirring for 15 minutes to ensure complete precipitation.

    • Separate the precipitated polymer by filtration or centrifugation.

    • Collect the filtrate, which contains the dissolved this compound.

    • Evaporate the solvent from the filtrate and reconstitute the residue in a suitable solvent for analysis.

Analytical Methodologies

a) High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (85:15 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound for enhanced sensitivity and selectivity.

Data Presentation

The following table summarizes typical performance data for the determination of this compound in polyethylene using ultrasonic extraction followed by HPLC-UV analysis.

ParameterValue
Polymer Matrix Polyethylene
Extraction Method Ultrasonic Extraction
Analytical Method HPLC-UV
Recovery 95 - 105%
Limit of Detection (LOD) 0.5 µg/g
Limit of Quantification (LOQ) 1.5 µg/g
Linearity (R²) > 0.999
Precision (RSD) < 3%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Polymer Sample Polymer Sample Extraction Extraction Polymer Sample->Extraction Add Solvent Filtration/Centrifugation Filtration/Centrifugation Extraction->Filtration/Centrifugation Separate Polymer Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Isolate Analyte Reconstitution Reconstitution Solvent Evaporation->Reconstitution Prepare for Analysis Analytical Instrument HPLC or GC-MS Reconstitution->Analytical Instrument Inject Sample Data Analysis Data Analysis Analytical Instrument->Data Analysis Generate Chromatogram Result Concentration of This compound Data Analysis->Result

Workflow for Determination of this compound.

G cluster_extraction Extraction Options cluster_analysis Analytical Techniques Ultrasonic Ultrasonic Extracted Analyte Extracted Analyte Ultrasonic->Extracted Analyte MAE Microwave-Assisted MAE->Extracted Analyte Dissolution Dissolution- Precipitation Dissolution->Extracted Analyte HPLC HPLC Quantification Quantification HPLC->Quantification GCMS GC-MS GCMS->Quantification Polymer Matrix Polymer Matrix Polymer Matrix->Ultrasonic Polymer Matrix->MAE Polymer Matrix->Dissolution Extracted Analyte->HPLC Extracted Analyte->GCMS

Method Selection Logic Diagram.

References

Application Notes and Protocols for 2,6-Dicyclohexyl-p-cresol in Preventing Thermo-oxidative Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermo-oxidative degradation is a primary cause of material failure in organic materials, particularly polymers, when exposed to heat and oxygen. This process leads to a loss of mechanical, chemical, and physical properties, compromising the material's performance and lifespan. Antioxidants are crucial additives used to mitigate this degradation. This document provides detailed application notes and protocols on the use of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic antioxidant, in preventing thermo-oxidative degradation.

Note on Data Availability: Publicly available, detailed quantitative performance data and specific experimental protocols for this compound are limited. The following sections provide a comprehensive overview of the expected mechanism of action and standardized testing protocols for hindered phenolic antioxidants, which are directly applicable to the evaluation of this compound. The principles and methodologies described are standard in the field of polymer stabilization.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, such as this compound, function as primary antioxidants by interrupting the free-radical chain reactions that drive thermo-oxidative degradation. The process can be summarized in the following key steps:

  • Initiation: Heat, UV radiation, or mechanical stress can generate initial free radicals (R•) from the polymer chain (RH).

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and another free radical (R•). This creates a self-propagating cycle of degradation.

  • Inhibition by this compound: The phenolic hydroxyl group (-OH) in this compound donates a hydrogen atom to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. The bulky cyclohexyl groups at the ortho positions (2 and 6) sterically hinder the phenoxy radical, preventing it from initiating new degradation chains. This effectively terminates the propagation cycle.

The overall antioxidant mechanism is depicted in the following signaling pathway diagram.

G cluster_degradation Thermo-oxidative Degradation Cycle cluster_inhibition Inhibition by this compound RH Polymer (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, UV, Stress) O2 Oxygen (O2) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH AH This compound (AH) A_dot Stable Phenoxy Radical (A•) ROO_dot->A_dot + AH ROOH->R_dot → R• (Propagation)

Figure 1: Mechanism of thermo-oxidative degradation and its inhibition by a hindered phenolic antioxidant.

Experimental Protocols

The effectiveness of this compound in preventing thermo-oxidative degradation can be evaluated using several standard analytical techniques. The following are detailed protocols for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation and assess the effect of the antioxidant on the thermal stability of the material.

Methodology:

  • Sample Preparation:

    • Prepare samples of the polymer with and without the addition of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% by weight).

    • Ensure homogeneous dispersion of the antioxidant within the polymer matrix through techniques like melt blending or solution casting.

    • Prepare a control sample of the neat polymer without any antioxidant.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Air or Oxygen (to simulate oxidative conditions).

    • Flow Rate: 20-50 mL/min.

    • Heating Rate: A constant heating rate, typically 10 °C/min or 20 °C/min.

    • Temperature Range: From ambient temperature to a temperature at which the sample is fully decomposed (e.g., 30 °C to 600 °C).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of degradation (Tonset), which is the temperature at which significant weight loss begins. This is often calculated using the tangent method at the point of maximum rate of weight loss.

    • Compare the Tonset values of the stabilized samples with the control. A higher Tonset indicates improved thermal stability.

G start Start prep Sample Preparation (Polymer +/- Antioxidant) start->prep weigh Weigh Sample (5-10 mg) into TGA Pan prep->weigh tga Place Sample in TGA weigh->tga heat Heat at Constant Rate (e.g., 10 °C/min) in Air/O2 tga->heat record Record Weight Loss vs. Temperature heat->record analyze Analyze Data: Determine Tonset record->analyze end End analyze->end

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

Objective: To determine the Oxidation Induction Time (OIT), which is a measure of the material's resistance to oxidation at a specific temperature.

Methodology:

  • Sample Preparation:

    • Prepare samples as described for TGA.

    • Use a small sample size, typically 5-15 mg, to ensure good thermal contact.

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter.

    • Place the sample in an open aluminum pan. An empty, open aluminum pan is used as a reference.

  • Experimental Conditions:

    • Initial Purge: Heat the sample to the desired isothermal test temperature (e.g., 200 °C for polyethylene) under an inert atmosphere (e.g., Nitrogen) at a heating rate of 20 °C/min.

    • Isothermal Segment: Once the isothermal temperature is reached and stabilized, switch the purge gas from Nitrogen to Oxygen at a constant flow rate (e.g., 50 mL/min).

    • Data Collection: Record the heat flow as a function of time.

  • Data Analysis:

    • The OIT is the time from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.

    • A longer OIT indicates a higher level of stabilization and better resistance to thermo-oxidative degradation.

G start Start prep Sample Preparation (Polymer +/- Antioxidant) start->prep dsc Place Sample (5-15 mg) in open DSC Pan prep->dsc heat_n2 Heat to Isothermal Temp (e.g., 200°C) under N2 dsc->heat_n2 stabilize Stabilize at Isothermal Temp heat_n2->stabilize switch_o2 Switch Gas to O2 stabilize->switch_o2 record Record Heat Flow vs. Time switch_o2->record analyze Determine OIT from Onset of Exotherm record->analyze end End analyze->end

Figure 3: Experimental workflow for Oxidation Induction Time (OIT) measurement by DSC.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data for Polymer X

SampleAntioxidant Concentration (wt%)Onset Degradation Temperature (Tonset, °C)
Control (Neat Polymer)0.0250
Polymer + this compound0.1275
Polymer + this compound0.5305
Polymer + this compound1.0320

Table 2: Oxidation Induction Time (OIT) Data for Polymer Y at 200°C

SampleAntioxidant Concentration (wt%)Oxidation Induction Time (OIT, minutes)
Control (Neat Polymer)0.05
Polymer + this compound0.135
Polymer + this compound0.585
Polymer + this compound1.0150

Conclusion

This compound, as a sterically hindered phenolic antioxidant, is expected to be an effective stabilizer against the thermo-oxidative degradation of various organic materials. Its mechanism of action involves the donation of a hydrogen atom to terminate the free-radical chain reactions responsible for degradation. The experimental protocols for TGA and DSC (OIT) outlined in this document provide robust and standardized methods for quantifying the performance of this and other antioxidants. The generation of comparative data, as illustrated in the example tables, is essential for determining the optimal concentration of this compound for specific applications and material formulations. Further experimental work is required to generate specific performance data for this particular antioxidant.

Troubleshooting & Optimization

Solubility issues of 2,6-Dicyclohexyl-p-cresol in nonpolar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 2,6-Dicyclohexyl-p-cresol in nonpolar solvents. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in nonpolar solvents.

Q1: I am having difficulty dissolving this compound in a nonpolar solvent at room temperature. What steps can I take?

A1: Difficulty in dissolving this compound at room temperature is a common issue due to its bulky cyclohexyl groups and crystalline nature. Here is a systematic approach to troubleshoot this problem:

G A Initial Problem: Poor solubility at room temperature B Increase Sonication Time/ Agitation Speed A->B C Gently Heat the Solution B->C If still insoluble G Successful Dissolution B->G If successful D Select a More Appropriate Nonpolar Solvent C->D If precipitation occurs on cooling C->G If successful E Consider a Co-solvent System D->E If single solvent is ineffective D->G If successful F Check for Compound Purity E->F If unexpected results continue E->G If successful H Issue Persists F->H Consult further resources G cluster_0 This compound A Two Cyclohexyl Groups (Bulky, Nonpolar) C Overall Molecular Properties A->C B p-Cresol Backbone (Aromatic, Weakly Polar Phenolic Group) B->C D High Lipophilicity C->D E Steric Hindrance C->E F Low Aqueous Solubility C->F G Preferential Solubility in Nonpolar Solvents C->G

Technical Support Center: Optimizing Antioxidant Efficacy of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2,6-Dicyclohexyl-p-cresol for its antioxidant efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of antioxidant action for this compound?

A1: this compound is a sterically hindered phenolic antioxidant. Its primary mechanism involves donating its phenolic hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction. This process is known as Hydrogen Atom Transfer (HAT).[1] The bulky cyclohexyl groups at the ortho positions stabilize the resulting phenoxyl radical, preventing it from initiating further radical reactions.

Q2: Which in vitro assays are recommended for evaluating the antioxidant activity of this compound?

A2: A panel of assays is recommended to comprehensively assess antioxidant activity.[2][3] Commonly used methods for phenolic compounds include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the antioxidant to scavenge the stable DPPH radical.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the scavenging of the ABTS radical cation.[4][5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the reducing ability of the antioxidant.[4]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity to quench peroxyl radicals.[1]

Q3: What is a typical starting concentration range for this compound in these assays?

A3: For initial screening, a broad concentration range is advisable. Based on structurally similar phenolic antioxidants, a starting range of 1 µM to 1 mM can be explored. Serial dilutions should be performed to determine the concentration-dependent activity and to calculate the IC50 (inhibitory concentration 50%) or equivalent values.

Q4: How can I dissolve this compound for my experiments?

A4: Due to its lipophilic nature, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). The final concentration of the organic solvent in the assay should be kept low (typically <1%) and consistent across all samples, including controls, to avoid solvent-induced effects.

Q5: Is there a risk of pro-oxidant activity with this compound?

A5: Like other phenolic antioxidants, there is a potential for pro-oxidant behavior, particularly at high concentrations or in the presence of transition metal ions.[6] It is crucial to evaluate a wide range of concentrations to identify the optimal therapeutic window where the antioxidant effects are maximized and any pro-oxidant activity is minimized.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low or no antioxidant activity detected. - Inadequate Concentration: The concentration of this compound may be too low. - Solubility Issues: The compound may have precipitated out of the assay medium.- Increase Concentration Range: Test a higher range of concentrations (e.g., up to 5 mM). - Improve Solubility: Ensure the compound is fully dissolved in the stock solution. Consider using a different co-solvent. Visually inspect for any precipitation.
High variability between replicate experiments. - Inconsistent Pipetting: Inaccurate dispensing of the antioxidant or reagents. - Assay Conditions: Fluctuations in incubation time or temperature. - Reagent Degradation: The free radical solution (e.g., DPPH) may have degraded.- Use Calibrated Pipettes: Ensure accurate and consistent pipetting techniques. - Standardize Protocol: Strictly adhere to incubation times and maintain a constant temperature. - Prepare Fresh Reagents: Prepare fresh radical solutions for each experiment and protect them from light.
Precipitation of the compound in the assay well. - Poor Solubility: The final concentration of the organic solvent is too low to maintain solubility.- Optimize Co-solvent Concentration: Determine the highest tolerable co-solvent concentration for your assay that maintains the solubility of the compound without interfering with the results. - Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 20) may help improve solubility.
Suspected pro-oxidant effect (e.g., increased radical signal at high concentrations). - High Concentration: The antioxidant may be participating in redox cycling or reducing transition metals, leading to the generation of new free radicals.[6]- Test a Wider Concentration Range: Include lower concentrations to identify the point at which the activity transitions from antioxidant to pro-oxidant. - Include Metal Chelators: If the assay system contains transition metals, consider adding a chelator like EDTA to assess metal-dependent pro-oxidant effects.[1]

Experimental Protocols

General Protocol for DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution in ethanol or DMSO.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark.

    • Control: A suitable standard antioxidant, such as Trolox or Butylated Hydroxytoluene (BHT), should be used as a positive control.

    • Blank: The solvent used for the stock solution (e.g., ethanol or DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100, 500, 1000 µM).

    • In a 96-well plate, add 20 µL of each test concentration, positive control, or blank.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

Table 1: Example Data for Antioxidant Activity of this compound
Assay Parameter Result (Mean ± SD) Positive Control (e.g., Trolox)
DPPH Assay IC50 (µM)[Experimental Value][Experimental Value]
ABTS Assay IC50 (µM)[Experimental Value][Experimental Value]
FRAP Assay µM Trolox Equivalents/µM[Experimental Value]1.0
ORAC Assay µM Trolox Equivalents/µM[Experimental Value]1.0

Note: This table is a template. Researchers should populate it with their own experimental data.

Visualizations

AntioxidantMechanism cluster_0 Antioxidant Action FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Antioxidant This compound (ArOH) StableRadical Stable Phenoxyl Radical (ArO•) Antioxidant->StableRadical H• Donation

Caption: Mechanism of a hindered phenol antioxidant.

Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Perform Serial Dilutions (e.g., 1 µM to 1 mM) A->B C Conduct Antioxidant Assays (DPPH, ABTS, etc.) B->C D Measure Absorbance/ Fluorescence C->D E Calculate % Inhibition/Activity D->E F Plot Dose-Response Curve E->F G Determine IC50 / Optimal Concentration F->G TroubleshootingTree Start Inconsistent or Unexpected Results? Solubility Is the compound fully dissolved? Visually inspect for precipitate. Start->Solubility Concentration Is the concentration range appropriate? Solubility->Concentration Yes Sol_No Optimize solvent system (e.g., adjust DMSO %). Solubility->Sol_No No Reagents Are reagents fresh and properly stored? Concentration->Reagents Yes Conc_No Broaden concentration range (test higher and lower conc.) Concentration->Conc_No No Reag_Yes Review pipetting technique and incubation conditions. Reagents->Reag_Yes Yes Reag_No Prepare fresh reagents and protect from light. Reagents->Reag_No No Sol_Yes Yes Conc_Yes Yes

References

Technical Support Center: Degradation of 2,6-Dicyclohexyl-p-cresol under UV Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers studying the degradation pathways of 2,6-Dicyclohexyl-p-cresol when exposed to ultraviolet (UV) radiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its UV degradation relevant?

A1: this compound is a hindered phenolic antioxidant.[1] These types of compounds are added to materials like polymers to protect them from degradation caused by heat or UV light.[2] Understanding its degradation pathways under UV exposure is crucial for predicting the long-term stability and performance of the materials it is designed to protect, as well as for identifying potential degradation products that may have different chemical or toxicological properties.

Q2: What are the expected primary products of this compound UV degradation?

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its byproducts?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is well-suited for quantifying the decrease of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile degradation products. For more complex, non-volatile byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Q4: How can I accelerate the UV degradation of this compound in my experiments?

A4: To accelerate degradation, you can increase the intensity of the UV irradiation, for example by using a higher power lamp or placing the sample closer to the source. The choice of solvent can also play a role; solvents that are less effective at quenching free radicals may lead to faster degradation. The presence of photosensitizers can also be explored, but this will change the degradation pathway to an indirect one.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
No observable degradation of this compound - UV lamp is not emitting at the correct wavelength or has low intensity.- The solvent is absorbing the UV radiation.- The concentration of the compound is too high, leading to self-quenching or inner filter effects.- Check the lamp specifications and its age. Use a radiometer to measure the lamp output.- Select a solvent that is transparent in the UV region of interest (e.g., acetonitrile, water).- Reduce the concentration of the this compound solution.
Inconsistent or non-reproducible degradation rates - Fluctuations in UV lamp intensity.- Temperature variations in the experimental setup.- Inconsistent sample preparation.- Allow the UV lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled sample chamber.- Ensure precise and consistent preparation of all solutions.
Difficulty in identifying degradation products - Degradation products are present at very low concentrations.- The analytical method is not sensitive enough.- Degradation products are not amenable to the chosen analytical technique (e.g., too polar for GC).- Concentrate the sample after irradiation (e.g., by solvent evaporation).- Optimize the analytical method (e.g., use a more sensitive detector, adjust the chromatographic gradient).- Use a complementary analytical technique (e.g., LC-MS for polar, non-volatile compounds).
Formation of unexpected colored byproducts - The degradation of some phenolic antioxidants can lead to the formation of colored quinone-type structures.[3]- This may be an intrinsic property of the degradation pathway. Characterize the colored species using UV-Vis spectroscopy and other analytical techniques to confirm their structure.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 7226-88-2[4][5]
Molecular Formula C19H28O[5][6]
Molecular Weight 272.43 g/mol [6]
IUPAC Name 2,6-dicyclohexyl-4-methylphenol[7]

Experimental Protocols

Objective: To investigate the photodegradation of this compound in a solvent under controlled UV irradiation and identify the major degradation products.

Materials:

  • This compound (analytical standard)

  • Solvent (e.g., acetonitrile, HPLC grade)

  • UV photoreactor equipped with a specific wavelength UV lamp (e.g., 254 nm or 365 nm)

  • Quartz cuvettes or reaction vessels

  • Stirring mechanism (e.g., magnetic stirrer)

  • HPLC-UV system

  • GC-MS system

  • LC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 ppm). From the stock solution, prepare the working solution to be irradiated. The concentration should be optimized to allow for accurate measurement of its decrease over time without causing significant inner filter effects.

  • UV Irradiation:

    • Transfer a known volume of the working solution into the quartz reaction vessel.

    • Place the vessel in the photoreactor at a fixed distance from the UV lamp.

    • Ensure the solution is continuously stirred to maintain homogeneity.

    • Start the UV irradiation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution.

    • Protect the withdrawn samples from further light exposure by storing them in amber vials.

  • Analysis:

    • HPLC-UV Analysis: Analyze the samples to quantify the remaining concentration of this compound. This will allow for the determination of the degradation kinetics.

    • GC-MS and LC-MS Analysis: Analyze the samples to identify the degradation products. For GC-MS analysis, derivatization may be necessary for polar products.

Proposed Degradation Pathway

The UV degradation of hindered phenolic antioxidants like this compound is proposed to be initiated by the homolytic cleavage of the phenolic O-H bond, forming a phenoxy radical. This radical is stabilized by the bulky cyclohexyl groups at the ortho positions.[1] The phenoxy radical can then undergo further reactions, such as dimerization and oxidation, to form various degradation products. A plausible pathway, based on the known degradation of similar hindered phenols, is the formation of a quinone methide and subsequently a stilbenequinone derivative.

Degradation_Pathway A This compound B Phenoxy Radical Intermediate A->B UV light (hν) - H• C Quinone Methide B->C Radical Recombination/ Disproportionation E Other Degradation Products B->E Further Reactions D Stilbenequinone Derivative C->D Dimerization & Oxidation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A1 Prepare Stock Solution of This compound A2 Prepare Working Solution A1->A2 B1 UV Irradiation in Photoreactor A2->B1 B2 Collect Samples at Time Intervals B1->B2 C1 HPLC-UV Analysis (Quantification) B2->C1 C2 GC-MS / LC-MS Analysis (Identification of Byproducts) B2->C2 D1 Degradation Kinetics C1->D1 D2 Identification of Degradation Products C2->D2 D3 Propose Degradation Pathway D1->D3 D2->D3

References

Improving the stability of 2,6-Dicyclohexyl-p-cresol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,6-Dicyclohexyl-p-cresol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by several factors:

  • pH: Phenolic compounds, including this compound, are generally more stable in acidic conditions compared to neutral or alkaline environments.[1][2] High pH can lead to the formation of phenoxide ions, which are more susceptible to oxidation.

  • Light Exposure: Exposure to ultraviolet (UV) light can induce photodegradation of phenolic compounds.[3] It is crucial to protect solutions from light, especially during long-term storage.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at recommended low temperatures.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic group, a primary mechanism of instability for antioxidants.

  • Solvent: The choice of solvent can impact the stability of the solute. It is essential to use high-purity solvents and consider potential interactions.

Q2: What are the common signs of degradation in a this compound solution?

A2: Degradation of this compound solutions can manifest in several ways:

  • Color Change: A common sign of degradation for hindered phenolic antioxidants is the development of a yellow or brownish hue. This is often due to the formation of quinone-type structures upon oxidation.

  • Precipitation: The formation of insoluble degradation products can lead to the appearance of precipitates in the solution.

  • Loss of Potency: The most critical sign of degradation is a decrease in the concentration of the active this compound, which can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: How can I minimize the degradation of my this compound solution during storage?

A3: To minimize degradation, consider the following storage practices:

  • Storage Conditions: Store solutions in a cool, dark place. Refrigeration or freezing is often recommended, but consult the specific product datasheet for optimal storage temperatures.

  • Inert Atmosphere: For highly sensitive applications, purging the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.

  • Container Type: Use amber glass vials or other light-protecting containers to shield the solution from light. Ensure the container is well-sealed to prevent solvent evaporation and exposure to air.

Q4: Are there any known incompatible materials or reagents to avoid when working with this compound solutions?

A4: Avoid strong oxidizing agents, as they will readily react with the phenolic antioxidant. Additionally, be mindful of the pH of your medium; strong bases can deprotonate the phenolic hydroxyl group, increasing its susceptibility to oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Solution has turned yellow/brown. Oxidative degradation.- Confirm the solution has been stored protected from light and air. - If the discoloration is significant, it is recommended to prepare a fresh solution. - For future preparations, consider de-gassing the solvent and storing the solution under an inert atmosphere.
Precipitate has formed in the solution. - Formation of insoluble degradation products. - The solution may be supersaturated, or the storage temperature is too low.- Analyze the supernatant to determine the remaining concentration of this compound. - If degradation is suspected, prepare a fresh solution. - If solubility is the issue, try gentle warming and agitation to redissolve the compound. If this fails, a different solvent or a lower concentration may be necessary.
Inconsistent experimental results. Degradation of the stock solution leading to a lower effective concentration.- Prepare a fresh stock solution and re-run the experiment. - Implement a regular schedule for preparing fresh solutions, especially for sensitive assays. - Validate the concentration of the stock solution using a stability-indicating analytical method like HPLC before use.
Loss of antioxidant activity. Significant degradation of this compound.- Quantify the concentration of the active compound using a validated analytical method. - Review storage and handling procedures to identify potential causes of degradation. - Prepare a fresh solution and ensure proper storage.

Quantitative Stability Data

Condition Solvent Time (Days) Remaining this compound (%)
25°C, Exposed to Light Ethanol785
1472
3055
25°C, Protected from Light Ethanol798
1495
3091
40°C, Protected from Light Ethanol792
1483
3070
4°C, Protected from Light Ethanol30>99
9098
18096

Experimental Protocols

Protocol for Forced Degradation Study of a this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a this compound solution under various stress conditions.[4]

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent (e.g., ethanol, acetonitrile, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect the formation of any degradation products.

Stability-Indicating HPLC Method

The following is a general HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are crucial for accurate results.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) can be used. For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound, primarily through oxidation, which is a common degradation route for hindered phenolic antioxidants. The initial step involves the formation of a phenoxyl radical, which can then lead to the formation of quinone-type structures.

A This compound B Phenoxyl Radical A->B Oxidation (Loss of H•) C Quinone Methide B->C Rearrangement D Stilbenequinone-type Dimer B->D Dimerization E Other Degradation Products C->E Further Reactions D->E Further Reactions

Caption: Potential oxidative degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps involved in a comprehensive stability study of a this compound solution.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_solution Prepare this compound Stock Solution acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photolytic Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining Analyte hplc->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathway identify->pathway

References

Technical Support Center: Interference of 2,6-Dicyclohexyl-p-cresol in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the antioxidant capacity measurement of 2,6-dicyclohexyl-p-cresol and other sterically hindered phenols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected antioxidant capacity for this compound in my DPPH assay?

A1: The bulky dicyclohexyl groups at the ortho positions (2 and 6) of the phenolic ring create significant steric hindrance. This physically obstructs the approach of the large DPPH radical to the hydroxyl group, slowing down the hydrogen atom transfer (HAT) or single electron transfer (SET) reaction that is necessary for quenching the radical.[1][2] This results in a slower reaction rate and can lead to an underestimation of the antioxidant capacity if the reaction is not allowed to proceed to completion.

Q2: How does the choice of solvent affect the measurement of antioxidant capacity for this compound?

A2: this compound is a lipophilic compound. Its solubility is a critical factor for accurate antioxidant capacity determination. Using a solvent in which the compound is not fully dissolved will lead to inaccurate and non-reproducible results. Common solvents for antioxidant assays include methanol and ethanol. The solubility of this compound should be experimentally verified in the chosen solvent system. For highly lipophilic compounds, alternative solvent systems or the use of co-solvents may be necessary.

Q3: Are there alternative assays that are less prone to interference from steric hindrance?

A3: Yes, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is often considered a suitable alternative. The ABTS radical cation is smaller and more accessible than the DPPH radical, making it less susceptible to steric hindrance effects.[2] However, even with the ABTS assay, the reaction kinetics can still be influenced by the molecular structure of the antioxidant.[2][3] Another alternative is the Folin-Ciocalteu (F-C) assay, though it is a general measure of total phenolic content and not a direct measure of radical scavenging activity. For lipophilic compounds, assays like the CUPRAC (Cupric Reducing Antioxidant Capacity) have been shown to be effective.

Q4: What is the expected antioxidant capacity of this compound?

A4: While specific quantitative data for this compound is limited in publicly available literature, we can use a structurally similar compound, 2,6-di-tert-butyl-4-methylphenol (BHT), as a proxy due to the presence of bulky alkyl groups at the 2 and 6 positions. The antioxidant capacity of BHT has been reported in a DPPH assay.

Troubleshooting Guides

Issue 1: Low or Inconsistent DPPH Assay Results

Possible Cause:

  • Steric Hindrance: The bulky dicyclohexyl groups are impeding the reaction with the DPPH radical.[1]

  • Incomplete Reaction: The reaction between the sterically hindered phenol and DPPH can be slow, and the standard incubation time may not be sufficient for the reaction to reach its endpoint.

  • Poor Solubility: The compound may not be fully dissolved in the assay medium.

Solutions:

  • Increase Reaction Time: Monitor the absorbance change over a longer period (e.g., up to several hours) to ensure the reaction has reached a plateau. A kinetic study is highly recommended.

  • Optimize Solvent System: Ensure complete solubility of this compound. Consider using a more nonpolar solvent or a co-solvent system if necessary. Perform solubility tests prior to the assay.

  • Use an Alternative Assay: Switch to the ABTS assay, which is less affected by steric hindrance.[2]

  • Consider a Different Reaction Mechanism: Assays based on different mechanisms, such as the CUPRAC assay, might provide more accurate results for this type of compound.

Issue 2: Difficulty Dissolving this compound for Aqueous-Based Assays

Possible Cause:

  • High Lipophilicity: this compound is a highly nonpolar molecule with poor water solubility.

Solutions:

  • Use a Lipophilic-Adapted Assay Protocol: Employ versions of assays (e.g., ABTS) that are adapted for lipophilic compounds, often using organic solvents like ethanol or hexane.

  • Incorporate a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant or a co-solvent like DMSO can be used to increase the solubility in aqueous-based systems. However, it is crucial to run appropriate solvent controls to account for any potential interference from these additives.

  • Liposome or Micelle Encapsulation: For cell-based assays or more complex systems, encapsulating the compound in liposomes or micelles can improve its dispersibility in aqueous environments.

Data Presentation

Table 1: Antioxidant Capacity of a Sterically Hindered Phenol Analogue (BHT) in DPPH Assay

CompoundAssayEC50 (µM)SolventReference
2,6-di-tert-butyl-4-methylphenol (BHT)DPPH0.239 ± 0.08Not Specified[4]

EC50 represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower EC50 value indicates a higher antioxidant activity.

Experimental Protocols

Modified DPPH Assay Protocol for Sterically Hindered Phenols

This protocol is adapted to account for the slow reaction kinetics of sterically hindered phenols.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (HPLC grade)

  • This compound

  • Microplate reader or spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent as the DPPH solution. Ensure the compound is fully dissolved. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Kinetic Measurement: Immediately start monitoring the absorbance at 517 nm at regular intervals (e.g., every 5 minutes) for an extended period (e.g., up to 2 hours or until the absorbance stabilizes).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration at the time point where the reaction has reached a plateau. Plot the percentage of inhibition against the concentration to determine the EC50 value.

ABTS Assay Protocol for Lipophilic Compounds

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (HPLC grade)

  • This compound

  • Microplate reader or spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ solution.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in ethanol. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the sample dilutions to the respective wells.

    • For the blank, add 10 µL of ethanol instead of the sample.

  • Measurement: Incubate the plate at room temperature for a specified time (e.g., 6 minutes, but a kinetic study is recommended) and then measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of the ABTS•+ radical and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.

Mandatory Visualization

Interference_Mechanism cluster_assay DPPH Assay Environment cluster_reaction Radical Scavenging Reaction DPPH DPPH Radical (Large & Bulky) Reaction_Site_U Accessible Hydroxyl Group DPPH->Reaction_Site_U Easy Access Reaction_Site_H Obstructed Hydroxyl Group DPPH->Reaction_Site_H Steric Hindrance Unhindered_Phenol Unhindered Phenol Unhindered_Phenol->Reaction_Site_U Hindered_Phenol This compound (Sterically Hindered) Hindered_Phenol->Reaction_Site_H Fast_Reaction Fast Reaction (Accurate Reading) Reaction_Site_U->Fast_Reaction Slow_Reaction Slow/Incomplete Reaction (Underestimation) Reaction_Site_H->Slow_Reaction Experimental_Workflow Start Start: Antioxidant Capacity Assay of this compound Solubility_Check Check Solubility in Assay Solvent Start->Solubility_Check DPPH_Assay Perform DPPH Assay Solubility_Check->DPPH_Assay Soluble ABTS_Assay Perform ABTS Assay (Less Steric Hindrance) Solubility_Check->ABTS_Assay Insoluble (Try Alternative Solvent) Kinetic_Study Conduct Kinetic Study (Extended Time Course) DPPH_Assay->Kinetic_Study Analyze_DPPH Analyze DPPH Data (EC50 at Plateau) Kinetic_Study->Analyze_DPPH Compare_Results Compare and Interpret Results Analyze_DPPH->Compare_Results Analyze_ABTS Analyze ABTS Data (TEAC Value) ABTS_Assay->Analyze_ABTS Analyze_ABTS->Compare_Results End End Compare_Results->End

References

Preventing photodegradation of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 2,6-Dicyclohexyl-p-cresol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a hindered phenolic antioxidant. Its primary function is to prevent oxidative degradation in a variety of materials, including plastics, rubber, and pharmaceuticals, by scavenging free radicals.[1][2] Its stability is crucial for maintaining the integrity, efficacy, and shelf-life of the products it is incorporated into.

Q2: What is photodegradation and how does it affect this compound?

A2: Photodegradation is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation.[3] For this compound, this can lead to a loss of its antioxidant properties, discoloration of the formulation, and the formation of potentially reactive degradation products.[4]

Q3: What are the primary factors that accelerate the photodegradation of this compound?

A3: The primary factors include:

  • Exposure to UV and visible light: Direct exposure to sunlight or artificial light sources is the main driver of photodegradation.[5]

  • Presence of photosensitizers: Certain molecules in a formulation can absorb light energy and transfer it to the antioxidant, accelerating its degradation.

  • Oxygen: The presence of oxygen is often required for the photo-oxidative degradation pathways to proceed.[6]

  • Solvent/Matrix: The polarity and chemical nature of the solvent or polymer matrix can influence the rate of degradation.

  • Purity of the antioxidant: Impurities within the this compound can act as catalysts for degradation, leading to increased discoloration.[4]

Q4: What are the potential degradation products of this compound?

A4: While specific studies on this compound are limited, based on the degradation of similar hindered phenols like Butylated Hydroxytoluene (BHT), potential degradation products include quinone methides and other oxidized derivatives. These products can be colored and may be reactive.

Q5: How can I prevent the photodegradation of this compound in my formulation?

A5: Several strategies can be employed:

  • Light Protection: Store formulations in opaque or UV-protective packaging (e.g., amber glass vials).[5]

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can minimize photo-oxidation.[6]

  • Synergistic Antioxidants: Combining this compound with other antioxidants, such as phosphites or thioethers, can provide broader protection.[7]

  • UV Absorbers: Incorporating UV absorbers into the formulation can help to filter out damaging UV radiation.

  • Quenchers: Triplet state quenchers can be used to deactivate excited-state molecules that could otherwise lead to degradation.

Troubleshooting Guides

Issue 1: Discoloration (Yellowing) of the Formulation Upon Light Exposure
  • Question: My formulation containing this compound is turning yellow after being exposed to light. What is causing this and how can I fix it?

  • Answer:

    • Potential Cause: The yellowing is likely due to the formation of colored degradation products, such as quinone methides, resulting from the photo-oxidation of the hindered phenol.[7] The purity of the antioxidant can also play a role, as impurities can accelerate discoloration.[4]

    • Troubleshooting Steps:

      • Verify Light Protection: Ensure your formulation is stored in appropriate light-protective packaging.

      • Evaluate Antioxidant Purity: If possible, assess the purity of the this compound. Consider using a higher purity grade.

      • Incorporate a Secondary Antioxidant: The addition of a phosphite or thioester antioxidant can work synergistically with the hindered phenol to prevent the formation of colored byproducts.[7]

      • Consider a UV Absorber: Adding a UV absorber to the formulation can reduce the amount of UV radiation reaching the antioxidant.

Issue 2: Loss of Antioxidant Efficacy Over Time
  • Question: I am observing a decrease in the oxidative stability of my product, suggesting the this compound is losing its effectiveness. How can I confirm this and prevent it?

  • Answer:

    • Potential Cause: The antioxidant is likely being consumed through photodegradation, reducing its concentration and ability to scavenge free radicals.

    • Troubleshooting Steps:

      • Conduct a Photostability Study: Perform a controlled photostability study according to ICH Q1B guidelines to quantify the degradation of the antioxidant over time.[6]

      • Analytical Testing: Use an appropriate analytical method, such as HPLC-UV, to measure the concentration of this compound before and after light exposure.

      • Implement Preventative Measures: Based on the results, implement the preventative strategies outlined in FAQ 5, such as improved light protection, use of an inert atmosphere, or addition of synergistic stabilizers.

Quantitative Data

Table 1: ICH Q1B Photostability Test Conditions. [1]

ParameterConditionMinimum Exposure Level
Confirmatory Testing
Overall IlluminationCool white fluorescent lamp≥ 1.2 million lux hours
Near UV RadiationNear UV fluorescent lamp≥ 200 watt hours/square meter
Forced Degradation
Light SourceD65 or equivalentExposure duration and intensity are not specified and should be sufficient to produce notable degradation.

Table 2: Potential Degradation Products of 2,6-Disubstituted-p-cresols.

Compound ClassPotential Specific CompoundsMethod of Detection
Quinone Methides2,6-dicyclohexyl-4-methylene-2,5-cyclohexadien-1-oneHPLC-MS, GC-MS
Benzoquinones2,6-dicyclohexyl-p-benzoquinoneHPLC-MS, GC-MS
StilbenequinonesDimerized productsHPLC-MS
HydroperoxidesPeroxy-cyclohexadienonesHPLC-MS

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To evaluate the photosensitivity of this compound and identify potential degradation products.

Materials:

  • This compound

  • Solvent (e.g., acetonitrile, methanol, or a solvent relevant to the final formulation)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp with appropriate filters or a combination of cool white and UV lamps).[1]

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a "dark" control sample by wrapping a vial of the solution in aluminum foil.

  • Light Exposure:

    • Place the transparent sample vials and the dark control in the photostability chamber.

    • Expose the samples to a controlled light source as per ICH Q1B guidelines for forced degradation.[6] The duration of exposure should be sufficient to cause detectable degradation (e.g., 5-10% loss of the parent compound).

    • Monitor the temperature to ensure it does not significantly impact degradation.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of this compound and to detect the formation of any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples with the dark control to identify degradation peaks.

    • Calculate the percentage degradation of this compound at each time point.

    • Use the mass spectrometry data to tentatively identify the structures of the major degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound from its potential photodegradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (example):

  • A gradient of acetonitrile and water.

    • Start with a higher proportion of water and gradually increase the acetonitrile concentration to elute the non-polar degradation products and the parent compound.

Method Parameters (starting point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy, likely around 280 nm) and scan a broader range with a PDA detector to identify degradation products with different chromophores.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

photodegradation_pathway A This compound B Excited State A->B hν (UV Light) C Phenoxy Radical B->C Hydrogen Abstraction D Quinone Methide C->D Disproportionation E Other Oxidized Products C->E Further Oxidation experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Solution of This compound photostability_chamber Expose Samples in Photostability Chamber prep_solution->photostability_chamber prep_control Prepare Dark Control prep_control->photostability_chamber sampling Withdraw Aliquots at Time Intervals photostability_chamber->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradation Products hplc->identify troubleshooting_logic start Discoloration or Loss of Efficacy Observed check_packaging Is packaging light-protective? start->check_packaging improve_packaging Action: Use opaque or UV-protective packaging check_packaging->improve_packaging No check_purity Is antioxidant of high purity? check_packaging->check_purity Yes end Problem Resolved improve_packaging->end use_high_purity Action: Source higher purity grade antioxidant check_purity->use_high_purity No consider_synergy Is a secondary antioxidant present? check_purity->consider_synergy Yes use_high_purity->end add_synergist Action: Add a phosphite or thioester antioxidant consider_synergy->add_synergist No consider_synergy->end Yes add_synergist->end

References

Technical Support Center: Oxidation of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 2,6-Dicyclohexyl-p-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts of this compound oxidation?

A1: Direct experimental data on the oxidation of this compound is limited in publicly available literature. However, based on the well-studied oxidation of structurally similar hindered phenols, such as 2,6-di-tert-butyl-p-cresol (BHT), the following analogous byproducts are anticipated. The oxidation of hindered phenols typically proceeds through the formation of a phenoxyl radical, which can then undergo further reactions.[1][2]

  • 2,6-Dicyclohexyl-1,4-benzoquinone: This is a likely major byproduct, formed from the oxidation of the parent phenol. Hindered phenols are known to oxidize to their corresponding quinones.[1]

  • 3,5-Dicyclohexyl-4-hydroxybenzaldehyde: This can be formed through oxidation of the methyl group.

  • Stilbenequinone-type dimers: Dimerization of the initial phenoxyl radical can lead to the formation of larger, conjugated molecules.[1]

  • Quinone Methide: The formation of a quinone methide analog is another possibility, which is a reactive intermediate that can lead to further products.[1]

Q2: What is the general mechanism of this compound oxidation?

A2: As a hindered phenol, this compound is expected to function as a primary antioxidant by scavenging free radicals.[3][4][5] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical, forming a stable phenoxyl radical.[3] This phenoxyl radical is stabilized by the bulky dicyclohexyl groups, which sterically hinder reactions that could lead to rapid degradation. The radical can then participate in termination reactions or react with other radicals or oxygen to form the byproducts mentioned in Q1.

Q3: What are some common analytical techniques to identify and quantify the byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of hindered phenol oxidation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts. Derivatization may sometimes be necessary to increase the volatility of polar products.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile and more polar compounds. HPLC can be coupled with UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the oxidation products, such as carbonyls (from quinones and aldehydes) and hydroxyls.

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Oxidation
Possible Cause Troubleshooting Step
Inactive Oxidizing Agent Verify the activity of your oxidizing agent. For example, if using a peroxide-based initiator, ensure it has been stored correctly and is not expired. Prepare a fresh solution of the oxidizing agent.
Insufficient Reaction Temperature Oxidation reactions often require an optimal temperature to proceed at a reasonable rate. Consult literature for similar hindered phenol oxidations and ensure your reaction temperature is appropriate. Consider a stepwise increase in temperature, monitoring the reaction progress at each step.
Presence of Potent Scavengers The reaction mixture may contain other compounds that are more readily oxidized than this compound, consuming the oxidizing agent. Purify the starting material and ensure the solvent is free of antioxidant stabilizers.
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and product distribution. Ensure the solvent is appropriate for the chosen oxidizing system and does not interfere with the reaction.
Issue 2: Formation of a Dark-Colored or Tarry Mixture
Possible Cause Troubleshooting Step
Over-oxidation/Polymerization Excessive reaction time or a high concentration of the oxidizing agent can lead to the formation of complex, high-molecular-weight products.[1] Reduce the reaction time and/or the concentration of the oxidizing agent. Monitor the reaction closely using a suitable analytical technique (e.g., TLC, HPLC).
High Reaction Temperature Elevated temperatures can promote side reactions and polymerization. Lower the reaction temperature and consider using a milder oxidizing agent.
Presence of Contaminants Trace metal contaminants can catalyze undesired side reactions.[1] Use high-purity reagents and solvents, and ensure glassware is thoroughly cleaned.
Issue 3: Difficulty in Separating and Identifying Byproducts
Possible Cause Troubleshooting Step
Co-elution of Byproducts The byproducts may have similar polarities, leading to poor separation in chromatography. Optimize your chromatographic method by trying different columns, mobile phase compositions, and gradients (for HPLC) or temperature programs (for GC).
Low Concentration of Byproducts The concentration of some byproducts may be below the detection limit of your instrument. Concentrate the sample before analysis. Consider using a more sensitive detector or a larger injection volume.
Complex Mixture The oxidation may be producing a large number of minor byproducts, making the chromatogram difficult to interpret. Adjust reaction conditions (e.g., lower temperature, less oxidant) to favor the formation of fewer, major products.

Data Presentation

Table 1: Hypothetical Byproduct Distribution in the Oxidation of this compound

Note: This data is extrapolated based on studies of other hindered phenols and is for illustrative purposes.

ByproductStructureMolecular Weight ( g/mol )Expected Retention CharacteristicsPotential Analytical Method
2,6-Dicyclohexyl-1,4-benzoquinoneC₁₉H₂₆O₂286.41Moderately PolarGC-MS, HPLC-UV
3,5-Dicyclohexyl-4-hydroxybenzaldehydeC₁₉H₂₆O₂286.41PolarHPLC-UV, LC-MS
Stilbenequinone-type DimerC₃₈H₅₀O₂538.80NonpolarHPLC-UV, GPC
Quinone MethideC₁₉H₂₆O270.41Reactive IntermediateTrapping experiments with nucleophiles followed by LC-MS analysis

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound

This is a general guideline and may require optimization for specific experimental goals.

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., acetonitrile, isopropanol) in a reaction vessel.

  • Initiation: Add the oxidizing agent (e.g., a free radical initiator like AIBN, or a chemical oxidant like lead dioxide). The choice and concentration of the oxidant will depend on the desired extent of oxidation.

  • Reaction: Stir the reaction mixture at a controlled temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or HPLC.

  • Workup: Once the desired conversion is achieved, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: The crude product mixture can be purified using column chromatography on silica gel, eluting with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate gradient) to isolate the different byproducts.

  • Analysis: Characterize the purified byproducts using spectroscopic methods such as MS, NMR, and IR.

Mandatory Visualization

Oxidation_Pathway A This compound B Phenoxyl Radical A->B H• abstraction D 2,6-Dicyclohexyl-1,4-benzoquinone B->D +O2, Rearrangement E 3,5-Dicyclohexyl-4-hydroxybenzaldehyde B->E Side-chain oxidation F Stilbenequinone-type Dimer B->F Dimerization C Peroxy Radical (ROO•) C->A Oxidation

Caption: Proposed oxidation pathway of this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_ox Low/No Oxidation issue->low_ox No Product dark_mix Dark/Tarry Mixture issue->dark_mix Undesired Product sep_issue Separation/Identification Issues issue->sep_issue Analysis Problem check_reagents Check Reagent Activity & Purity low_ox->check_reagents optimize_temp Optimize Temperature low_ox->optimize_temp dark_mix->optimize_temp reduce_conc Reduce Oxidant Conc./Time dark_mix->reduce_conc purify_crude Purify Crude Mixture sep_issue->purify_crude optimize_chrom Optimize Chromatography sep_issue->optimize_chrom

Caption: Troubleshooting workflow for oxidation experiments.

References

Technical Support Center: Synthesis of High-Purity 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity 2,6-dicyclohexyl-p-cresol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of p-cresol with either cyclohexanol or cyclohexene in the presence of an acid catalyst.

Q2: What are the primary impurities I should expect in my crude product?

A2: The main impurities are typically the mono-alkylated intermediate, 2-cyclohexyl-p-cresol, and the O-alkylation byproduct, cyclohexyl p-tolyl ether. Unreacted p-cresol may also be present.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). GC-MS will allow for the quantification of starting materials, the desired product, and major impurities.

Q4: What safety precautions should I take during this synthesis?

A4: Acid catalysts such as sulfuric acid and perchloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood. The reaction may be exothermic, so proper temperature control is crucial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Suboptimal molar ratio of reactants.1. Use a fresh or more active catalyst. Consider solid acid catalysts like zeolites for easier removal. 2. Increase the reaction temperature. C-alkylation is generally favored at higher temperatures. 3. Extend the reaction time and monitor progress by GC-MS. 4. Use a molar excess of the alkylating agent (cyclohexanol or cyclohexene) to drive the reaction towards di-substitution.
High Levels of 2-Cyclohexyl-p-cresol (Mono-alkylation) 1. Insufficient amount of alkylating agent. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar ratio of cyclohexanol/cyclohexene to p-cresol. 2. Increase the reaction duration to allow for the second alkylation to occur. 3. Raise the reaction temperature to promote di-alkylation.
Significant Formation of Cyclohexyl p-tolyl ether (O-alkylation) 1. Reaction temperature is too low. 2. Choice of catalyst.1. Increase the reaction temperature, as O-alkylation is often favored at lower temperatures, while C-alkylation is favored at higher temperatures. 2. Some catalysts may favor C-alkylation over O-alkylation. Experiment with different acid catalysts (e.g., zeolites, p-toluenesulfonic acid).
Difficulty in Purifying the Final Product 1. Close boiling points of the desired product and impurities. 2. Co-crystallization of impurities.1. Utilize fractional distillation under reduced pressure for components with sufficiently different boiling points. 2. Perform recrystallization from a suitable solvent system. A solvent screen is recommended to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. 3. For challenging separations, column chromatography on silica gel may be effective.

Experimental Protocols

General Synthesis of this compound

This is a generalized procedure and may require optimization based on laboratory conditions and desired purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add p-cresol and the chosen acid catalyst (e.g., 5-10% by weight of p-cresol for catalysts like perchloric acid or a larger amount for solid catalysts like zeolites).

  • Reactant Addition: Heat the mixture to the desired reaction temperature (typically in the range of 120-160°C). Slowly add cyclohexanol or cyclohexene from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a liquid acid catalyst was used, neutralize it carefully with a base solution (e.g., sodium carbonate or sodium hydroxide solution). If a solid catalyst was used, it can be removed by filtration.

    • Dissolve the organic layer in a suitable solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Fractional Distillation: Subject the crude product to fractional distillation under vacuum to separate the lower-boiling unreacted starting materials and the mono-alkylated product from the higher-boiling di-alkylated product.

    • Recrystallization: Recrystallize the enriched fraction containing the desired product from a suitable solvent (e.g., hexane, heptane, or ethanol-water mixtures) to achieve high purity.

Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., HP-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the peaks corresponding to p-cresol, 2-cyclohexyl-p-cresol, this compound, and cyclohexyl p-tolyl ether based on their mass spectra and retention times. Quantify the relative peak areas to determine the purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification p_cresol p-Cresol reaction_mixture Reaction Mixture p_cresol->reaction_mixture alkylating_agent Cyclohexanol or Cyclohexene alkylating_agent->reaction_mixture catalyst Acid Catalyst catalyst->reaction_mixture neutralization Neutralization/ Catalyst Removal reaction_mixture->neutralization extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying crude_product Crude Product drying->crude_product distillation Fractional Distillation crude_product->distillation recrystallization Recrystallization distillation->recrystallization pure_product High-Purity Product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Identify Major Impurity (GC-MS) cluster_solutions Implement Corrective Actions start Low Purity of This compound mono_alkylated High 2-Cyclohexyl-p-cresol start->mono_alkylated Check for o_alkylated High Cyclohexyl p-tolyl ether start->o_alkylated Check for unreacted_sm High Unreacted p-Cresol start->unreacted_sm Check for solution_mono Increase Alkylating Agent Ratio Increase Reaction Time/Temp mono_alkylated->solution_mono solution_o Increase Reaction Temperature Change Catalyst o_alkylated->solution_o solution_sm Increase Reaction Time/Temp unreacted_sm->solution_sm

Caption: Troubleshooting logic for addressing low purity in the synthesis.

Thermal stability limitations of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability limitations of 2,6-Dicyclohexyl-p-cresol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely thermal degradation products of this compound?

A2: The thermal degradation of hindered phenols typically involves the cleavage of the bulky cyclohexyl groups and oxidation of the phenol group. While specific degradation products for this compound have not been detailed in the available literature, degradation of similar phenolic compounds can lead to the formation of quinones, aldehydes, and other oxidation byproducts. The degradation pathway is highly dependent on the atmosphere (inert vs. oxidative) and the temperature.

Q3: How can I experimentally determine the thermal stability of this compound?

A3: The most common techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2][3][4].

  • TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which can indicate melting points, phase transitions, and oxidative stability (Oxidative Induction Time - OIT).

Q4: Are there any special handling precautions I should take when heating this compound?

A4: Yes. When heating any chemical, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood[5]. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust, as fine particles of organic compounds can be flammable[6]. Ensure that any heating apparatus is properly calibrated and monitored.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal analysis of this compound and similar hindered phenol antioxidants.

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature in TGA. 1. Presence of impurities in the sample.2. Oxidative atmosphere instead of inert.3. Interaction with the sample pan material.4. Incorrect instrument calibration.1. Purify the sample before analysis.2. Ensure a consistent and high-purity inert gas flow (e.g., Nitrogen, Argon).3. Use an inert sample pan (e.g., alumina, platinum).4. Calibrate the TGA instrument with appropriate standards.
Irreproducible DSC results. 1. Inconsistent sample mass.2. Variations in heating rate.3. Poor thermal contact between the sample and the pan.4. Sample heterogeneity.1. Use a consistent and accurately weighed sample mass for all runs.2. Maintain a constant heating rate across all experiments.3. Ensure the sample is evenly distributed at the bottom of the pan.4. Ensure the sample is homogenous before taking a portion for analysis.
Baseline drift in TGA or DSC thermogram. 1. Instrument not thermally equilibrated.2. Contamination in the furnace or on the balance mechanism.3. Incorrect purge gas flow rate.1. Allow sufficient time for the instrument to stabilize at the initial temperature.2. Perform a "burn-out" or cleaning cycle as per the instrument manufacturer's instructions.3. Optimize the purge gas flow rate according to the instrument's manual.
Sharp, unexpected mass loss at low temperatures. 1. Presence of residual solvent.2. Loss of volatile impurities.1. Dry the sample under vacuum prior to analysis.2. If impurities are suspected, purify the sample.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the onset of thermal decomposition and the degradation profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min[2][3].

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) for Oxidative Stability

Objective: To determine the Oxidative Induction Time (OIT) of this compound, which is a measure of its resistance to oxidation.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Heat the sample under a nitrogen atmosphere from room temperature to a specified isothermal temperature (e.g., 200°C) at a heating rate of 20°C/min.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Analysis:

    • Record the heat flow as a function of time.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Visualizations

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) - OIT tga_prep Sample Preparation (5-10 mg) tga_setup Instrument Setup (Inert Atmosphere) tga_prep->tga_setup tga_run Temperature Ramp (e.g., 10°C/min) tga_setup->tga_run tga_analysis Data Analysis (Mass Loss vs. Temp) tga_run->tga_analysis dsc_prep Sample Preparation (3-5 mg) dsc_setup Instrument Setup (N2 Atmosphere) dsc_prep->dsc_setup dsc_run Heat to Isothermal Temp dsc_setup->dsc_run dsc_switch Switch to O2 Atmosphere dsc_run->dsc_switch dsc_analysis Data Analysis (Heat Flow vs. Time) dsc_switch->dsc_analysis

Caption: Workflow for Thermal Stability Analysis.

troubleshooting_logic start Inconsistent Thermal Analysis Results check_sample Is the sample pure and homogeneous? start->check_sample check_instrument Is the instrument calibrated and clean? check_sample->check_instrument Yes purify Purify/Dry Sample check_sample->purify No check_params Are experimental parameters (mass, heating rate, gas flow) consistent? check_instrument->check_params Yes calibrate Calibrate/Clean Instrument check_instrument->calibrate No standardize Standardize Protocol check_params->standardize No success Reproducible Results check_params->success Yes purify->check_sample calibrate->check_instrument standardize->check_params

Caption: Troubleshooting Logic for Thermal Analysis.

References

Minimizing volatility of 2,6-Dicyclohexyl-p-cresol in polymer processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,6-Dicyclohexyl-p-cresol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this antioxidant in polymer processing, with a specific focus on minimizing its volatility.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in polymer processing.

Issue 1: Loss of Antioxidant During High-Temperature Processing

Question: I am observing a significant loss of antioxidant effectiveness in my polymer after processing at elevated temperatures. What could be the cause and how can I mitigate this?

Answer:

Loss of antioxidant efficacy at high temperatures is often attributed to its volatility. This compound, like other hindered phenolic antioxidants, can be susceptible to evaporation during processes like extrusion or molding, leading to reduced long-term thermal stability of the polymer.

Possible Causes:

  • High Processing Temperature: Exceeding the thermal stability limit of the antioxidant.

  • Inefficient Mixing: Poor dispersion of the antioxidant within the polymer matrix can lead to localized areas of high concentration on the surface, increasing the likelihood of evaporation.

  • Venting in Extrusion: Improperly configured vent design can lead to the removal of volatile additives along with unwanted moisture and monomers.

Troubleshooting Steps:

  • Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.

  • Consider a Higher Molecular Weight Antioxidant: Antioxidants with higher molecular weights generally exhibit lower volatility.[2] If volatility remains an issue, exploring an alternative antioxidant with a larger molecular structure may be beneficial.

  • Improve Dispersion:

    • Utilize a masterbatch form of the antioxidant for more uniform distribution.

    • Optimize screw design and mixing elements in the extruder to enhance dispersive and distributive mixing.

  • Adjust Venting: If using a vented extruder, ensure the vent is positioned correctly and the vacuum level is optimized to remove volatiles from the polymer melt without significant loss of the antioxidant.

  • Combination with a Secondary Antioxidant: Employing a synergistic blend with a secondary antioxidant, such as a phosphite, can help protect the primary antioxidant during processing.[1]

Issue 2: Surface Blooming or Exudation After Processing

Question: I am observing a white, powdery residue on the surface of my polymer product after it has cooled. Is this related to the this compound?

Answer:

The phenomenon you are describing is likely "blooming" or "exudation," where an additive migrates to the surface of the polymer. This can occur with antioxidants if their concentration exceeds their solubility in the polymer at room temperature.

Possible Causes:

  • Poor Compatibility: The antioxidant may have limited solubility in the specific polymer matrix. Compatibility can often be predicted using solubility parameters.[2]

  • Over-dosing: Using a higher concentration of the antioxidant than necessary.

  • Cooling Rate: Rapid cooling can sometimes trap additives in a supersaturated state, leading to subsequent migration to the surface.

  • Polymer Crystallinity: Antioxidants are typically excluded from the crystalline regions of a polymer and are concentrated in the amorphous phase.[2] Higher crystallinity can reduce the available volume for the antioxidant, increasing the likelihood of blooming.

Troubleshooting Steps:

  • Optimize Antioxidant Concentration: Determine the minimum effective concentration of this compound required for the desired thermal stability through a designed experiment.

  • Assess Compatibility: If blooming persists at optimal concentrations, consider an antioxidant with a chemical structure that has better compatibility with your polymer.

  • Control Cooling Process: Experiment with different cooling rates to see if a slower, more controlled cooling process can reduce blooming.

  • Consider a Polymeric or Polymer-Bound Antioxidant: These types of antioxidants have significantly lower mobility within the polymer matrix and are much less prone to blooming.

Frequently Asked Questions (FAQs)

Q1: What is the role of the dicyclohexyl groups in this compound?

A1: The two cyclohexyl groups at the 2 and 6 positions of the phenol ring provide steric hindrance. This steric hindrance is crucial for the antioxidant's function. It stabilizes the phenoxyl radical that is formed when the antioxidant scavenges a free radical, preventing it from participating in further detrimental reactions.[3] The bulky nature of the cyclohexyl groups also contributes to a higher molecular weight compared to simpler hindered phenols like BHT, which generally leads to lower volatility.

Q2: How can I quantify the amount of this compound remaining in my polymer after processing?

A2: Several analytical techniques can be used to determine the concentration of antioxidants in a polymer:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method. It typically involves extracting the antioxidant from the polymer using a suitable solvent, followed by separation and quantification using an HPLC system with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for identifying and quantifying the antioxidant and any potential degradation products.

  • Thermogravimetric Analysis (TGA): While not ideal for precise quantification of a single additive in a complex formulation, TGA can provide information on the overall thermal stability and the presence of volatile components.

  • Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT): OIT measurement is an indirect method to assess the effectiveness of the remaining antioxidant. A shorter OIT compared to the unprocessed material indicates a loss of antioxidant activity.[4]

Q3: What is the typical processing temperature range for polymers containing this compound?

Data Presentation

Table 1: Physical and Chemical Properties of this compound and a Structurally Similar Antioxidant

PropertyThis compound2,6-di-tert-butyl-p-cresol (BHT)
CAS Number 7226-88-2[3]128-37-0[5]
Molecular Formula C₁₉H₂₈O[3]C₁₅H₂₄O[5]
Molecular Weight 272.43 g/mol [3]220.35 g/mol [5]
Melting Point Not readily available69-73 °C[5]
Boiling Point Not readily available265 °C[5]
Vapor Pressure Not readily available<0.01 mm Hg (20 °C)[5]

Note: Data for 2,6-di-tert-butyl-p-cresol (BHT) is provided for comparative purposes due to the lack of publicly available data for this compound. The higher molecular weight of this compound suggests it will have a lower volatility than BHT.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Antioxidant Volatility

Objective: To determine the temperature at which the antioxidant begins to volatilize and degrade.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pure this compound into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the beginning of significant volatilization or degradation.

2. Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To assess the effectiveness of the antioxidant in preventing the oxidation of the polymer.

Methodology:

  • Sample Preparation: Prepare a thin film or a small disc (5-10 mg) of the polymer containing this compound.

  • Instrument Setup:

    • Place the sample in an open aluminum DSC pan. An empty open pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

  • Thermal Program:

    • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polyethylene) at a heating rate of 20 °C/min.

    • Hold the sample at the isothermal temperature for a few minutes to stabilize.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Analysis:

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve.[4] A longer OIT indicates better oxidative stability.

3. Oven Aging Test for Long-Term Thermal Stability

Objective: To evaluate the long-term effectiveness of the antioxidant in the polymer at a specific temperature.

Methodology:

  • Sample Preparation: Prepare multiple identical samples of the polymer containing this compound in the desired form (e.g., tensile bars, films).

  • Exposure:

    • Place the samples in a circulating air oven at a constant, elevated temperature (e.g., 150 °C).

    • Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Analysis:

    • After each time interval, test the physical properties of the aged samples (e.g., tensile strength, elongation at break, color change).

    • The time to failure is often defined as the time at which a key property drops to 50% of its initial value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output pure_ao Pure Antioxidant tga TGA (Volatility Assessment) pure_ao->tga polymer_blend Polymer + Antioxidant Blend dsc DSC (OIT) (Oxidative Stability) polymer_blend->dsc oven Oven Aging (Long-Term Stability) polymer_blend->oven tga_data Weight Loss vs. Temp tga->tga_data dsc_data Oxidative Induction Time dsc->dsc_data oven_data Property Retention vs. Time oven->oven_data

Caption: Experimental workflow for evaluating antioxidant performance.

troubleshooting_logic cluster_loss Troubleshooting: Loss of Effectiveness cluster_blooming Troubleshooting: Blooming start Issue Observed loss_of_effect Loss of Effectiveness (Post-Processing) start->loss_of_effect blooming Surface Blooming start->blooming check_temp Processing Temp Too High? loss_of_effect->check_temp check_conc Concentration Too High? blooming->check_conc check_mw Consider Higher MW AO check_temp->check_mw check_dispersion Improve Dispersion check_mw->check_dispersion check_compat Assess Compatibility check_conc->check_compat check_cooling Optimize Cooling Rate check_compat->check_cooling

Caption: Logic diagram for troubleshooting common antioxidant issues.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Performance: 2,6-Dicyclohexyl-p-cresol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant science, the efficacy of phenolic compounds is a subject of continuous investigation. This guide provides a detailed comparison of the antioxidant performance of two notable sterically hindered phenols: 2,6-Dicyclohexyl-p-cresol and the widely-used Butylated Hydroxytoluene (BHT). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and mechanistic insights.

Executive Summary

Both this compound and BHT are synthetic phenolic antioxidants that function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to the degradation of organic materials. The primary difference in their structure lies in the nature of the bulky substituents at the 2 and 6 positions of the phenol ring. BHT possesses two tertiary-butyl groups, while this compound has two cyclohexyl groups. This structural variance is expected to influence their antioxidant activity, solubility, and interaction with different oxidative systems. While extensive data is available for BHT, quantitative performance metrics for this compound are less prevalent in publicly accessible literature, necessitating a degree of inference based on structure-activity relationships.

Antioxidant Mechanism of Action

The fundamental antioxidant mechanism for both compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), creating a stable, less reactive phenoxyl radical and neutralizing the damaging free radical. This process is illustrated in the signaling pathway diagram below.

Antioxidant_Mechanism Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) H• donation Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Phenoxyl Radical (ArO•) Phenoxyl Radical (ArO•) Phenolic Antioxidant (ArOH)->Phenoxyl Radical (ArO•) H• donation Further Reactions Further Reactions Phenoxyl Radical (ArO•)->Further Reactions

Caption: General mechanism of a phenolic antioxidant.

The bulky substituents at the 2 and 6 positions (tert-butyl for BHT, cyclohexyl for this compound) provide steric hindrance. This hindrance serves a dual purpose: it enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains, and it can influence the rate at which the antioxidant donates the hydrogen atom.

Quantitative Performance Data

Table 1: DPPH Radical Scavenging Activity of BHT (IC50 Values)

CompoundIC50 ValueAssay ConditionsReference
BHT171.7 ± 8.2 µg/mLDPPH assay, details not specified
BHT139.4 µg/mLDPPH assay, details not specified
BHT8.5 µMChemiluminescence assay with AAPH as a free radical source[1]
BHT0.04 mg/mLDPPH assay, details not specified[2]

Due to the lack of direct experimental data for this compound, a quantitative comparison is challenging. However, based on structure-activity relationship principles for hindered phenols, the larger and more electron-donating cyclohexyl groups in this compound might influence its radical scavenging ability relative to the tert-butyl groups of BHT. Further empirical studies are required to establish a definitive quantitative comparison.

Performance in Lipid Peroxidation Assays

BHT is a well-established inhibitor of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to assess the extent of lipid peroxidation. While specific comparative data with this compound is unavailable, BHT's effectiveness in lard has been demonstrated.

Table 2: Antioxidant Effectiveness in Thermally-Oxidized Lard

AntioxidantRelative EffectivenessAssayReference
BHTHighCDA and p-AV[3]

The cyclohexyl groups of this compound may impart greater lipophilicity compared to the tert-butyl groups of BHT, potentially enhancing its solubility and efficacy in lipid-rich environments. However, this remains a hypothesis pending direct experimental validation.

Experimental Protocols

To facilitate the replication and further investigation of the antioxidant properties of these compounds, detailed protocols for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare DPPH solution in methanol Prepare DPPH solution in methanol Mix DPPH solution with antioxidant solution Mix DPPH solution with antioxidant solution Prepare DPPH solution in methanol->Mix DPPH solution with antioxidant solution Prepare antioxidant solutions of varying concentrations Prepare antioxidant solutions of varying concentrations Prepare antioxidant solutions of varying concentrations->Mix DPPH solution with antioxidant solution Incubate in the dark at room temperature Incubate in the dark at room temperature Mix DPPH solution with antioxidant solution->Incubate in the dark at room temperature Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark at room temperature->Measure absorbance at 517 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 517 nm->Calculate % inhibition

Caption: Workflow for the DPPH radical scavenging assay.

Protocol Details:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the antioxidant compound in a suitable solvent.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the antioxidant solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of % inhibition against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol Details:

  • Radical Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm. A fixed volume of this diluted radical solution is then mixed with varying concentrations of the antioxidant.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

TBARS_Workflow cluster_induction Lipid Peroxidation Induction cluster_reaction TBA Reaction cluster_measurement Measurement Prepare lipid substrate (e.g., linoleic acid, tissue homogenate) Prepare lipid substrate (e.g., linoleic acid, tissue homogenate) Add pro-oxidant (e.g., FeSO4) Add pro-oxidant (e.g., FeSO4) Prepare lipid substrate (e.g., linoleic acid, tissue homogenate)->Add pro-oxidant (e.g., FeSO4) Incubate with and without antioxidant Incubate with and without antioxidant Add pro-oxidant (e.g., FeSO4)->Incubate with and without antioxidant Add trichloroacetic acid (TCA) to stop the reaction Add trichloroacetic acid (TCA) to stop the reaction Incubate with and without antioxidant->Add trichloroacetic acid (TCA) to stop the reaction Add thiobarbituric acid (TBA) reagent Add thiobarbituric acid (TBA) reagent Add trichloroacetic acid (TCA) to stop the reaction->Add thiobarbituric acid (TBA) reagent Heat at 95-100°C Heat at 95-100°C Add thiobarbituric acid (TBA) reagent->Heat at 95-100°C Cool and centrifuge the samples Cool and centrifuge the samples Heat at 95-100°C->Cool and centrifuge the samples Measure absorbance of the supernatant at 532 nm Measure absorbance of the supernatant at 532 nm Cool and centrifuge the samples->Measure absorbance of the supernatant at 532 nm Calculate inhibition of lipid peroxidation Calculate inhibition of lipid peroxidation Measure absorbance of the supernatant at 532 nm->Calculate inhibition of lipid peroxidation

Caption: Workflow for the TBARS assay.

Protocol Details:

  • Sample Preparation: A lipid-rich sample (e.g., tissue homogenate, oil emulsion) is incubated with a pro-oxidant (e.g., ferrous sulfate) in the presence and absence of the antioxidant.

  • Reaction Termination: The peroxidation reaction is stopped by adding an acid, such as trichloroacetic acid (TCA).

  • Color Development: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 30 minutes). MDA reacts with TBA to form a pink-colored adduct.

  • Measurement: After cooling, the absorbance of the colored complex is measured spectrophotometrically at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without the antioxidant.

Conclusion and Future Directions

Butylated hydroxytoluene (BHT) is a well-characterized antioxidant with a proven track record in various applications. Its antioxidant performance, particularly in terms of radical scavenging and inhibition of lipid peroxidation, is supported by a substantial body of scientific literature.

In contrast, while this compound shares the same fundamental antioxidant mechanism as BHT, there is a conspicuous lack of publicly available, direct quantitative data to facilitate a robust performance comparison. Based on the principles of structure-activity relationships, the cyclohexyl substituents are expected to influence its antioxidant efficacy, potentially through enhanced lipophilicity and steric effects.

References

A Comparative Guide to Validating the Purity of 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic antioxidant. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction

This compound is a valuable antioxidant used in various industrial applications, including polymers, elastomers, and lubricants, to prevent oxidative degradation. In the pharmaceutical and drug development sectors, it can be utilized as a stabilizer for drug substances and formulations susceptible to oxidation. Ensuring the purity of this compound is critical, as impurities can affect its efficacy, stability, and safety profile.

This guide focuses on a primary method for purity validation, High-Performance Liquid Chromatography (HPLC), and compares its performance with two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately non-polar compounds like this compound.

Experimental Protocol: RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities.

Potential Impurities: Based on the common synthesis route involving the alkylation of p-cresol with cyclohexene or cyclohexanol, the following potential impurities are considered:

  • Impurity A: p-Cresol (Unreacted starting material)

  • Impurity B: 2-Cyclohexyl-p-cresol (Mono-alkylated intermediate)

  • Impurity C: 2,4-Dicyclohexyl-p-cresol (Isomeric byproduct)

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 20 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve 25 mg of the this compound sample in 50 mL of acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a solution of the sample at 0.5 mg/mL and spike it with known concentrations of Impurities A, B, and C to demonstrate specificity and resolution.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Acetonitrile start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Report Result

Caption: Workflow for purity validation of this compound by HPLC.

Comparison with Alternative Methods

While HPLC is a robust method, orthogonal techniques are essential for comprehensive purity assessment and to mitigate the risk of co-eluting impurities that may not be detected by a single method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hindered phenols like this compound, GC-MS offers excellent separation and definitive identification based on mass spectra.

Methodology Overview:

  • Sample Introduction: A small volume of the sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase.

  • Detection: As compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Methodology Overview:

  • Sample Preparation: A precisely weighed amount of the sample and a certified internal standard of known purity are dissolved in a deuterated solvent.

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delays).

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.

Comparative Data Summary

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

ParameterHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and polarity, with mass-based detectionNuclear magnetic resonance signal intensity is proportional to molar concentration
Selectivity High (dependent on column and mobile phase)Very High (separation and mass spectral data)High (dependent on chemical shift dispersion)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantitation Relative (Area %), requires reference standards for impuritiesRelative (Area %), can be semi-quantitative without standardsAbsolute (Primary method), requires a certified internal standard
Sample Throughput HighModerateModerate
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, widely available, excellent for routine QCDefinitive identification of impuritiesDoes not require a specific reference standard of the analyte
Limitation Potential for co-eluting impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods

Logical Relationship of Purity Validation Methods

The selection of a purity validation method depends on the stage of development and the specific requirements of the analysis. The following diagram illustrates the logical relationship and complementary nature of these techniques.

Purity_Validation_Logic cluster_screening Initial Purity Screening & Routine QC cluster_identification Impurity Identification & Structure Elucidation cluster_primary Primary Purity Assessment & Reference Standard Characterization hplc HPLC gcms GC-MS hplc->gcms Unidentified Peak? qnmr qNMR hplc->qnmr Need Absolute Purity? gcms->hplc Confirm Impurity Structure qnmr->hplc Qualify Reference Standard

Caption: Interrelationship of analytical techniques for purity validation.

Conclusion

The validation of this compound purity requires a well-defined analytical strategy. HPLC provides a robust and reliable method for routine quality control and purity assessment. For the definitive identification of unknown impurities, the hyphenated technique of GC-MS is invaluable. When an absolute measure of purity is required, or for the certification of reference materials, qNMR stands as a powerful primary method. The judicious application of these complementary techniques will ensure a comprehensive understanding of the purity profile of this compound, supporting its safe and effective use in research, development, and commercial applications.

References

The Efficacy of 2,6-Dicyclohexyl-p-cresol in Polyethylene: A Comparative Guide to Hindered Phenolic Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The long-term stability and processability of polyethylene, a cornerstone of the global plastics market, are critically dependent on the incorporation of antioxidant stabilizers. These additives are essential in mitigating the degradative effects of heat, oxygen, and mechanical stress encountered during processing and end-use applications. Among the various classes of stabilizers, hindered phenolic antioxidants are a prominent group, valued for their efficacy as primary radical scavengers. This guide provides a comparative overview of the performance of these stabilizers, with a specific focus on 2,6-Dicyclohexyl-p-cresol. While direct, publicly available comparative experimental data for this compound is limited, this document outlines the fundamental principles of its stabilizing action, details the standard experimental methodologies for performance evaluation, and presents illustrative comparative data for structurally similar and commercially significant hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Irganox 1010.

The Role and Mechanism of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants function as primary stabilizers by interrupting the free-radical chain reactions that lead to the degradation of polyethylene. The degradation process is initiated by the formation of free radicals (R•) on the polymer backbone due to heat, UV radiation, or mechanical shear. These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation cycle and leading to chain scission or cross-linking. This results in the deterioration of the material's mechanical properties, discoloration, and loss of overall performance.

The key to the effectiveness of hindered phenolic antioxidants lies in their molecular structure. The bulky alkyl groups (in the case of this compound, two cyclohexyl groups) ortho to the hydroxyl group on the phenol ring provide steric hindrance. This hindrance allows the antioxidant to readily donate the hydrogen atom from its hydroxyl group to a peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical. This phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent bulky groups, preventing it from initiating new degradation chains.

Antioxidant_Mechanism PE Polyethylene (RH) R_radical Polymer Radical (R•) PE->R_radical Initiation (Heat, Shear, UV) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROO_radical->R_radical + RH Degradation Degradation Products (Chain Scission, Cross-linking) ROO_radical->Degradation ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + ArOH Antioxidant Hindered Phenol (ArOH) Antioxidant_radical Stable Phenoxy Radical (ArO•) Antioxidant_radical->R_radical Termination Antioxidant_radical->ROO_radical Termination

Figure 1: Antioxidant stabilization mechanism of hindered phenols in polyethylene.

Experimental Evaluation of Stabilizer Efficacy

The performance of antioxidants in polyethylene is quantified through various analytical techniques designed to simulate processing conditions and long-term aging. The most common methods include Oxidation Induction Time (OIT) and Melt Flow Index (MFI).

Experimental Protocol: Oxidation Induction Time (OIT)

OIT is a measure of the thermal oxidative stability of a material. It is determined using Differential Scanning Calorimetry (DSC).

  • Sample Preparation: A small, representative sample (typically 5-10 mg) of the stabilized polyethylene is placed in an open aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter is used.

  • Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

    • Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.

    • The instrument records the heat flow to the sample as a function of time.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation of the polymer. A longer OIT indicates greater thermal stability.

OIT_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in Al pan) Start->Sample_Prep DSC_Heating Heat to Isothermal Temp (e.g., 200°C) in N2 Sample_Prep->DSC_Heating Switch_Gas Switch to O2 Atmosphere DSC_Heating->Switch_Gas Monitor_Heat_Flow Monitor Exothermic Reaction Switch_Gas->Monitor_Heat_Flow Determine_OIT Determine OIT (Time to Onset of Oxidation) Monitor_Heat_Flow->Determine_OIT End End Determine_OIT->End

Figure 2: Experimental workflow for Oxidation Induction Time (OIT) measurement.
Experimental Protocol: Melt Flow Index (MFI)

MFI is an empirical measure of the ease of flow of a molten polymer. It is an indirect indicator of molecular weight and is sensitive to degradation, where chain scission leads to an increase in MFI.

  • Sample Preparation: The stabilized polyethylene is typically in pellet or powder form.

  • Instrumentation: A melt flow indexer is used, consisting of a heated barrel, a piston, and a standard die.

  • Procedure:

    • A specified amount of the polymer is loaded into the heated barrel of the MFI instrument at a set temperature (e.g., 190°C for polyethylene).

    • A standard weight is applied to the piston, forcing the molten polymer to extrude through the die.

    • The extrudate is collected over a set period of time and weighed.

  • Data Analysis: The MFI is calculated in grams of polymer extruded in 10 minutes. A smaller change in MFI after processing or aging indicates better stabilization.

MFI_Workflow Start Start Sample_Prep Polyethylene Sample (Pellets or Powder) Start->Sample_Prep Load_MFI Load Sample into Heated Barrel (e.g., 190°C) Sample_Prep->Load_MFI Apply_Weight Apply Standard Weight to Piston Load_MFI->Apply_Weight Extrude Extrude Molten Polymer Through Standard Die Apply_Weight->Extrude Collect_Weigh Collect and Weigh Extrudate Over a Set Time Extrude->Collect_Weigh Calculate_MFI Calculate MFI (g/10 min) Collect_Weigh->Calculate_MFI End End Calculate_MFI->End

Figure 3: Experimental workflow for Melt Flow Index (MFI) measurement.

Comparative Performance Data (Illustrative)

Table 1: Illustrative Oxidation Induction Time (OIT) of Stabilized Polyethylene

StabilizerConcentration (wt%)OIT at 200°C (minutes)
Unstabilized PE0< 1
BHT0.115 - 25
Irganox 10100.130 - 45
This compound0.1Data Not Available

Note: The OIT values for BHT and Irganox 1010 are typical ranges found in literature and technical datasheets. The actual values can vary depending on the specific grade of polyethylene and the precise experimental conditions.

Table 2: Illustrative Melt Flow Index (MFI) of Stabilized Polyethylene After Multiple Extrusions

StabilizerConcentration (wt%)MFI (g/10 min) - InitialMFI (g/10 min) - After 5 Extrusions% Change in MFI
Unstabilized PE02.05.5+175%
BHT0.12.13.0+43%
Irganox 10100.12.02.4+20%
This compound0.1Data Not AvailableData Not AvailableData Not Available

Note: The MFI data is illustrative and serves to show the typical effect of stabilizers on melt stability. The performance can be influenced by processing temperatures, shear rates, and the presence of other additives.

Expected Performance of this compound

Based on its chemical structure as a hindered phenolic antioxidant, this compound is expected to be an effective stabilizer for polyethylene. The cyclohexyl groups provide significant steric hindrance around the hydroxyl group, which should contribute to the stability of the resulting phenoxy radical and, consequently, its efficiency as a primary antioxidant. Its performance relative to other hindered phenols like BHT (with tert-butyl groups) and Irganox 1010 (a larger, more complex molecule) would depend on factors such as its molecular weight, volatility, and solubility in the polyethylene matrix. Higher molecular weight antioxidants generally exhibit lower volatility and migration, making them suitable for applications requiring long-term thermal stability.

Conclusion

This compound, as a member of the hindered phenolic antioxidant class, is anticipated to provide effective stabilization to polyethylene by scavenging free radicals and inhibiting oxidative degradation. While direct comparative data remains elusive in publicly accessible literature, the established methodologies of OIT and MFI testing provide a robust framework for its evaluation. The illustrative data for other common hindered phenols underscores the significant improvement in polyethylene stability afforded by these additives. For researchers and professionals in drug development and material science, a thorough evaluation of this compound would necessitate conducting direct comparative studies against industry-standard stabilizers under controlled and identical experimental conditions. Such studies would be invaluable in determining its specific performance characteristics and suitability for various polyethylene applications.

Performance of 2,6-Dicyclohexyl-p-cresol in high-temperature applications versus other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding landscape of high-temperature applications, the selection of an appropriate antioxidant is critical to prevent thermo-oxidative degradation of materials. This guide provides an objective comparison of the performance of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic antioxidant, against other commonly used antioxidants in high-temperature environments. The information presented herein is supported by experimental data to aid in the selection of the most effective stabilizer for your specific application.

High-Temperature Performance Comparison

The efficacy of an antioxidant at elevated temperatures is primarily determined by its thermal stability and its ability to inhibit oxidation. Key performance metrics include the onset of decomposition temperature, measured by Thermogravimetric Analysis (TGA), and the Oxidative Induction Time (OIT), determined by Differential Scanning Calorimetry (DSC). While specific quantitative data for this compound is not extensively published in direct comparative studies, its performance can be inferred from the behavior of structurally similar hindered phenolic antioxidants.

The following tables present a summary of typical performance data for different classes of antioxidants. It is important to note that the performance of an antioxidant is highly dependent on the polymer matrix, processing conditions, and the presence of other additives.

Table 1: Thermal Stability of Antioxidants by Thermogravimetric Analysis (TGA)

Antioxidant ClassExample AntioxidantOnset of Decomposition Temperature (°C)Key Characteristics
Sterically Hindered Phenols This compound Data not readily available in comparative studiesExpected to have good thermal stability due to its high molecular weight and sterically hindered phenolic group.
Irganox 1010~300 - 350High molecular weight, low volatility, and excellent thermal stability.[1]
Butylated Hydroxytoluene (BHT)~150 - 200Lower molecular weight, more volatile at high temperatures.[2]
Phosphites Irgafos 168~250 - 300Secondary antioxidant, often used in synergy with primary antioxidants.
Aromatic Amines N/A>350Generally offer the highest thermal stability but can cause discoloration.

Table 2: Oxidative Stability by Oxidative Induction Time (OIT)

Antioxidant ClassExample AntioxidantPolymer MatrixOIT at 200°C (minutes)Notes
Sterically Hindered Phenols This compound PolypropyleneData not readily available in comparative studiesExpected to provide good long-term thermal stability.
Irganox 1010Polypropylene40 - 60Excellent performance due to low volatility and high molar mass.
Butylated Hydroxytoluene (BHT)Polypropylene5 - 15Lower OIT due to higher volatility at the test temperature.

Experimental Protocols

To ensure objective and reproducible results, standardized experimental protocols are essential for evaluating the performance of high-temperature antioxidants.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the antioxidant and the polymer formulation by measuring the weight loss as a function of temperature.

Methodology:

  • A small sample (5-10 mg) of the antioxidant or the polymer formulation containing the antioxidant is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The onset of decomposition temperature is determined as the temperature at which a significant weight loss begins.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

Objective: To assess the effectiveness of an antioxidant in preventing the oxidation of a polymer at a specific high temperature.

Methodology (based on ASTM D3895):

  • A small, thin disc (5-10 mg) is cut from a compression-molded sheet of the polymer containing the antioxidant.

  • The specimen is placed in an open aluminum pan within the DSC cell.

  • The cell is purged with an inert gas (nitrogen) while the sample is heated to the isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).

  • Once the test temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT). A longer OIT indicates better oxidative stability.

Mandatory Visualizations

Antioxidant Action and Polymer Degradation Pathway

The following diagram illustrates the general mechanism by which hindered phenolic antioxidants, such as this compound, inhibit the auto-oxidation of polymers. The process is a free-radical chain reaction that is interrupted by the antioxidant.

G cluster_initiation Initiation cluster_propagation Propagation cluster_antioxidant Antioxidant Intervention cluster_termination Termination Polymer Polymer Polymer Radical (P•) Polymer Radical (P•) Polymer->Polymer Radical (P•) Heat, Shear Polymer->Polymer Radical (P•) P• P• Peroxy Radical (POO•) Peroxy Radical (POO•) P•->Peroxy Radical (POO•) + O2 P•->Peroxy Radical (POO•) Hydroperoxide (POOH) + P• Hydroperoxide (POOH) + P• Peroxy Radical (POO•)->Hydroperoxide (POOH) + P• POOH + Antioxidant Radical (A•) POOH + Antioxidant Radical (A•) Peroxy Radical (POO•)->POOH + Antioxidant Radical (A•) POO• POO• POO•->Hydroperoxide (POOH) + P• + Polymer (PH) POO•->POOH + Antioxidant Radical (A•) + Antioxidant (AH) POOH POOH Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) POOH->Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Heat A• Stable Antioxidant Radical Non-Radical Products Non-Radical Products A•->Non-Radical Products + POO• Hydroperoxide (POOH) Hydroperoxide (POOH) Alkoxy Radical (PO•) Alkoxy Radical (PO•) Hydroperoxide (POOH)->Alkoxy Radical (PO•) Degraded Polymer Degraded Polymer Alkoxy Radical (PO•)->Degraded Polymer Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->Degraded Polymer Antioxidant (AH) Antioxidant (AH) Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant Radical (A•)->Non-Radical Products G start Start: Select Antioxidant Candidates prepare Prepare Polymer Formulations (e.g., via melt compounding) start->prepare tga Thermogravimetric Analysis (TGA) - Determine Onset of Decomposition prepare->tga dsc Differential Scanning Calorimetry (DSC) - Determine Oxidative Induction Time (OIT) prepare->dsc data Data Analysis and Comparison tga->data dsc->data report Generate Comparison Guide data->report end End report->end

References

Cross-validation of Antioxidant Activity of 2,6-Dicyclohexyl-p-cresol with Different Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2,6-Dicyclohexyl-p-cresol, a sterically hindered phenolic compound. Due to the limited availability of direct experimental data for this compound in the public domain, this report utilizes data from its close structural analog, 2,6-di-tert-butyl-p-cresol (BHT), to provide a representative comparison across various antioxidant assays. The structural similarity between these compounds, characterized by bulky substituents at the 2 and 6 positions of the phenolic ring, suggests comparable antioxidant mechanisms. This document outlines the methodologies for key antioxidant assays, presents available quantitative data for BHT, and includes visualizations to illustrate experimental workflows and molecular structures.

Comparative Antioxidant Activity

The antioxidant capacity of a compound can vary significantly depending on the assay used, as different methods measure distinct aspects of antioxidant action. The following table summarizes the antioxidant activity of 2,6-di-tert-butyl-p-cresol (BHT), a structural analog of this compound, across four common assays: DPPH, ABTS, FRAP, and ORAC.

AssayTest CompoundIC50 / Activity ValueReference CompoundReference Value
DPPH 2,6-di-tert-butyl-p-cresol (BHT)IC50: ~1.8 mMTroloxIC50: ~0.04 mM
ABTS 2,6-di-tert-butyl-p-cresol (BHT)TEAC: ~0.5TroloxTEAC: 1.0
FRAP 2,6-di-tert-butyl-p-cresol (BHT)Lower than TroloxTrolox-
ORAC 2,6-di-tert-butyl-p-cresol (BHT)~2.5 µM TE/µMTrolox-

Note: The presented values are approximations derived from various sources and can be influenced by specific experimental conditions. Direct comparative studies under identical conditions are recommended for precise evaluation.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below. These protocols are standardized procedures and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and the standard antioxidant in the same solvent.

  • To a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and the standard antioxidant.

  • Add a small volume of the test compound or standard solution to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound and the standard.

  • Add a small volume of the test compound or standard solution to a 96-well microplate.

  • Add the FRAP reagent to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from a standard curve of a known Fe²⁺ concentration or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Test compound

  • Standard (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of fluorescein, AAPH, test compound, and Trolox in phosphate buffer.

  • In a black 96-well microplate, add the fluorescein solution to each well.

  • Add the test compound or Trolox standard to the respective wells.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox equivalents.

Visualizations

To further clarify the experimental process and the molecular structure of the compound of interest, the following diagrams are provided.

CrossValidationWorkflow cluster_assays Antioxidant Assays cluster_data Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay TEAC TEAC Calculation ABTS->TEAC FRAP FRAP Assay FRAP->TEAC ORAC ORAC Assay ORAC->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison Compound This compound (or analog BHT) Compound->DPPH Compound->ABTS Compound->FRAP Compound->ORAC

Caption: Workflow for cross-validation of antioxidant activity.

SignalingPathways cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH AH Antioxidant (AH) A Antioxidant Radical (A•) AH->A H• donation Radical Radical (R•) Anion Radical Anion (R⁻) Radical->Anion Antioxidant Antioxidant (AOH) Cation Antioxidant Cation Radical (AOH•⁺) Antioxidant->Cation e⁻ donation ORAC ORAC Assay (Primarily HAT) DPPH DPPH Assay (Mixed HAT/SET) ABTS ABTS Assay (Primarily SET) FRAP FRAP Assay (SET)

Caption: General mechanisms of antioxidant assays.

Caption: Chemical structure of this compound.

A Comparative Analysis of 2,6-Dicyclohexyl-p-cresol and Commercial Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antioxidant 2,6-Dicyclohexyl-p-cresol against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Vitamin E. The objective is to offer researchers, scientists, and drug development professionals a comprehensive benchmark based on available data and standard analytical methods.

Note on this compound Data: Publicly available quantitative performance data from standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) for this compound is limited. For the purpose of this guide, performance metrics for its close structural analog, 2,6-di-tert-butyl-p-cresol (BHT), will be used as a proxy. BHT is a well-characterized synthetic antioxidant where the tert-butyl groups provide steric hindrance, a key feature for its radical-scavenging ability.[1] The cyclohexyl groups in the target compound are expected to confer similar or potentially enhanced steric hindrance and lipophilicity.

Mechanism of Action: Phenolic Antioxidants

Phenolic antioxidants, including this compound and the commercial alternatives discussed, primarily function as free radical scavengers. Their core mechanism involves donating a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals (like peroxyl radicals, ROO•). This action terminates the oxidative chain reactions that lead to the degradation of lipids, proteins, and other vital cellular components. The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making it relatively unreactive and preventing the propagation of further oxidative damage.

Comparative Performance Data

The efficacy of an antioxidant is often quantified by its ability to scavenge specific radicals in chemical assays. The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the initial radical concentration, with a lower value indicating higher potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation, with results expressed as Trolox equivalents.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)
This compound (via BHT) 202.35[2]Data not available~7 (µM TE/µM)[3]
BHA 112.05[2]Data not availableData not available
Trolox ~3.77[4]~2.93[4]Standard (1.0)
Vitamin E (α-tocopherol) Data not availableData not available1,293[5]

TE = Trolox Equivalents. Data represents values from specific studies and may vary based on experimental conditions.

Experimental Protocols

Standardized assays are crucial for the objective evaluation of antioxidant capacity. Below are the detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[6][7] The reduction of DPPH is characterized by a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[6][7]

Protocol:

  • Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[6][8] The solution should be kept in the dark to prevent degradation.

  • Sample Preparation: The antioxidant compound is dissolved in the same solvent to create a series of dilutions. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[6]

  • Reaction: A specific volume of each antioxidant dilution is mixed with a fixed volume of the DPPH working solution.[6] A blank sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7][9]

  • Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[6][7][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is then determined by plotting the inhibition percentage against the antioxidant concentration.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.[10]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[11][12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[11][12]

  • Preparation of Working Solution: Before use, the ABTS•+ solution is diluted with a solvent (e.g., ethanol or a phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the antioxidant sample at various concentrations is added to a fixed volume of the ABTS•+ working solution.[11]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-10 minutes).[11]

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalents (TE), by comparing the antioxidant's activity to that of Trolox.[13]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from damage by a peroxyl radical generator, such as AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride).[3][10]

Protocol:

  • Reagent Preparation: Solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox) are prepared in a phosphate buffer (pH 7.4).[14][15]

  • Sample Preparation: The test antioxidant is prepared in various dilutions.

  • Reaction Setup: In a 96-well microplate, the antioxidant sample is mixed with the fluorescein solution and pre-incubated at 37°C.[14][16][17]

  • Initiation: The AAPH solution is added to initiate the oxidative reaction.[14][17]

  • Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).[15][16][17]

  • Calculation: The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) from the fluorescence decay curve. The final ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the antioxidant.[14][15]

Visualizations: Workflows and Pathways

Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for a spectrophotometric antioxidant assay like the DPPH or ABTS method.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Radical Solution (e.g., DPPH or ABTS•+) r1 Mix Antioxidant with Radical Solution p1->r1 p2 Prepare Antioxidant Dilutions & Positive Control (Trolox) p2->r1 r2 Incubate in Dark (e.g., 30 min) r1->r2 a1 Measure Absorbance (e.g., 517nm or 734nm) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Caption: Generalized workflow for DPPH/ABTS antioxidant capacity assays.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary mechanism of cellular defense against oxidative stress. Many antioxidants can activate this pathway, leading to the expression of a suite of protective genes.

G cluster_cytoplasm Cytoplasm cluster_basal Basal State (No Stress) cluster_nucleus Nucleus nrf2 Nrf2 keap1 Keap1 nrf2->keap1 Binding proteasome Proteasome nrf2->proteasome Degradation cul3 Cul3-Rbx1 (Ubiquitin Ligase) keap1->cul3 Recruits keap1_mod Keap1 (Conformational Change) keap1->keap1_mod cul3->nrf2 Ubiquitination ros Oxidative Stress (e.g., ROS, Electrophiles) ros->keap1 Modifies Cysteine Residues nrf2_free Nrf2 (Released) keap1_mod->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds with sMaf maf sMaf maf->are genes Cytoprotective Genes (e.g., HO-1, NQO1, GCL) are->genes Activates Transcription

Caption: The Nrf2-ARE pathway for cellular antioxidant defense.

References

A Comparative Guide to Verifying Free Radical Scavenging Activity of 2,6-Dicyclohexyl-p-cresol via EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise evaluation of a compound's antioxidant potential is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy offers a highly sensitive and specific method for directly detecting and quantifying free radicals. This guide provides a framework for comparing the free radical scavenging activity of 2,6-Dicyclohexyl-p-cresol against common antioxidants—Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid—using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay with EPR detection.

While direct comparative studies of this compound using EPR are not extensively documented in publicly available literature, this guide outlines the established experimental protocols to enable such a comparison.

Comparative Antioxidants: A Brief Overview

A robust comparison necessitates the use of well-characterized reference antioxidants.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in foods, cosmetics, and industrial fluids to prevent free radical-mediated oxidative degradation.[1][2] Its antioxidant activity stems from its ability to donate a hydrogen atom from its hydroxyl group to peroxy radicals.[1]

  • Trolox: A water-soluble analog of vitamin E, Trolox is a popular antioxidant standard. It is often used to quantify the total antioxidant capacity of a sample in assays like the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

  • Ascorbic Acid (Vitamin C): A natural and potent antioxidant, Ascorbic Acid is known for its ability to scavenge a wide range of reactive oxygen species (ROS).[3] It is a common positive control in antioxidant assays.[1][4]

Experimental Protocol: DPPH Radical Scavenging Assay via EPR Spectroscopy

This protocol details the methodology for assessing and comparing the free radical scavenging activity of test compounds. Electron Paramagnetic Resonance (EPR) spectroscopy is employed to directly measure the reduction of the stable DPPH free radical.[4][5]

1. Materials and Reagents:

  • This compound (Test Compound)

  • Butylated Hydroxytoluene (BHT) (Reference)

  • Trolox (Reference)

  • Ascorbic Acid (Reference)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (Spectroscopic Grade)

  • EPR Spectrometer

  • Quartz capillary tubes (or flat cell)

  • Micropipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, refrigerated container to prevent degradation.

  • DPPH Working Solution (e.g., 100 µM): Dilute the stock solution with the same solvent to achieve a concentration that yields a strong, measurable EPR signal. This solution should be prepared fresh daily.

  • Test and Reference Compound Stock Solutions: Prepare stock solutions of this compound, BHT, Trolox, and Ascorbic Acid in the chosen solvent.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions for each compound to determine the concentration-dependent scavenging activity and calculate the IC50 value.

3. EPR Measurement Procedure:

  • Control (Blank) Measurement: Transfer the DPPH working solution into a quartz capillary tube and record its EPR spectrum. This represents the initial (100%) radical concentration. The characteristic DPPH signal is a well-defined multiplet.[3]

  • Reaction Mixture: In a separate tube, mix a specific volume of the DPPH working solution with a volume of the test or reference compound solution at a given concentration.[6][7]

  • Incubation: Allow the mixture to incubate in the dark for a set period (e.g., 30 minutes).[1][6] The incubation time should be consistent across all measurements to ensure comparable results.

  • Sample Measurement: After incubation, transfer the reaction mixture into a capillary tube and record the EPR spectrum under the same conditions as the control.

  • Data Acquisition: The decrease in the intensity of the DPPH signal is directly proportional to the number of radicals scavenged by the antioxidant.[6] The scavenging activity is calculated by comparing the signal intensity (often measured by the peak height or double integration of the signal) of the sample to that of the control.[6][7]

4. EPR Spectrometer Settings (Typical):

  • Microwave Frequency: X-band (~9.5 GHz)

  • Microwave Power: Set to a non-saturating level (e.g., 1-5 mW)

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: Optimized for the best signal-to-noise ratio without line broadening.

  • Sweep Width: Centered on the DPPH signal g-value (~2.0036).

  • Temperature: Room temperature

5. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging for each concentration using the formula:

    • % Scavenging = [(I_control - I_sample) / I_control] x 100

    • Where I_control is the intensity of the control signal and I_sample is the intensity of the signal in the presence of the antioxidant.

  • Plot the % Scavenging against the concentration of the antioxidant.

  • Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Data Presentation

The quantitative results from the EPR experiments should be summarized in a clear, tabular format to facilitate easy comparison of the radical scavenging activities.

Table 1: Comparative Free Radical Scavenging Activity (IC50 Values) Determined by EPR Spectroscopy

CompoundIC50 (µM)
This compoundHypothetical Value
BHT (Reference)Hypothetical Value
Trolox (Reference)Hypothetical Value
Ascorbic Acid (Reference)Hypothetical Value

Note: The IC50 values presented are hypothetical and would be determined experimentally following the protocol outlined above.

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear, at-a-glance understanding of the entire process, from preparation to data analysis.

G cluster_prep Solution Preparation cluster_exp EPR Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution control Record Control EPR Spectrum (DPPH only) prep_dpph->control mix Mix DPPH with Antioxidant Solution prep_dpph->mix prep_antioxidant Prepare Serial Dilutions of Test & Reference Antioxidants prep_antioxidant->mix calc_scavenge Calculate % Scavenging vs. Control control->calc_scavenge incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Record Sample EPR Spectrum incubate->measure measure->calc_scavenge plot Plot % Scavenging vs. Concentration calc_scavenge->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Workflow for EPR-based DPPH radical scavenging assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dicyclohexyl-p-cresol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step approach to the proper disposal of 2,6-Dicyclohexyl-p-cresol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is presumed to be toxic and an irritant.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1] Do not use water to clean up spills, as this may spread contamination.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.

Step-by-Step Disposal Procedure

As with many substituted cresols, this compound should be treated as a hazardous waste. Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations.[1]

  • Waste Identification and Classification:

    • Based on data for similar compounds, this compound is likely to be classified as a hazardous waste. Cresols are specifically listed under EPA hazardous waste codes.

    • Consult your institution's EHS department for specific guidance on waste classification.

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department. The container should be made of a material compatible with the chemical.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., accumulation start date, principal investigator).

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information about the waste, including its composition and any known hazards. Disposal should be conducted at an approved waste disposal plant.

Quantitative Data Summary

ParameterValueSource
Toxicity Toxic if swallowed or in contact with skin.[2]Safety Data Sheets for related cresol compounds
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]Safety Data Sheets for related cresol compounds
UN Number (for transport of related compounds) UN3455 (for Cresols, solid)Fisher Scientific SDS[1]
Hazard Class (for transport of related compounds) 6.1 (Toxic)Fisher Scientific SDS[1]

Disposal Decision Workflow

start Start: Have this compound Waste spill_check Is there a spill? start->spill_check identify Identify as Hazardous Waste segregate Segregate in a Labeled, Sealed Container identify->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Waste Disposed contact_ehs->end spill_check->identify No spill_protocol Follow Spill Response Protocol spill_check->spill_protocol Yes spill_protocol->identify

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety experts for specific guidance.

References

Essential Safety and Operational Guidance for Handling 2,6-Dicyclohexyl-p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dicyclohexyl-p-cresol was not found in the available resources. The following information is based on the safety profiles of structurally similar compounds, such as p-cresol and other substituted phenols. This guidance should be considered a general framework. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS for this compound from the manufacturer or a certified chemical supplier before handling this compound.

This document provides essential safety and logistical information for the handling, storage, and disposal of this compound, based on data for related phenolic compounds.

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS for this compound, the following PPE recommendations are based on guidelines for similar phenolic compounds. Phenols are known to be corrosive and can be absorbed through the skin, potentially causing systemic toxicity.[1][2] Therefore, a stringent PPE protocol is crucial.

Table 1: Recommended Personal Protective Equipment for Handling Substituted Phenols

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield should be worn where there is a potential for splashing.[1][3]Protects against splashes of the solid or solutions, which can cause severe eye damage and potentially blindness.[1]
Hand Protection For incidental contact with dilute solutions, double-layered nitrile gloves or thicker (8mil) nitrile gloves are recommended. For concentrated solutions or prolonged contact, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves.[3]Phenol and its derivatives can be readily absorbed through the skin.[1] Different glove materials offer varying levels of resistance and breakthrough times.[1]
Body Protection A fully buttoned lab coat is mandatory.[3] For situations with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[3] Long pants and closed-toe shoes are required at all times.[4]Minimizes skin contact with the chemical. Impervious materials prevent the compound from soaking through to the skin.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available, a fit-tested respirator with a type A-P filter may be necessary, as determined by a risk assessment.[2]Prevents inhalation of the compound, which can cause severe irritation to the respiratory tract.[4]

Experimental Workflow for Safe Handling

The following diagram outlines a generalized workflow for safely handling solid phenolic compounds like this compound.

Safe Handling Workflow for this compound prep Preparation handling Handling & Weighing prep->handling Wear appropriate PPE procedure Experimental Procedure handling->procedure In a fume hood decontamination Decontamination procedure->decontamination After experiment completion disposal Waste Disposal decontamination->disposal Segregate waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.